Product packaging for (-)-Carbovir(Cat. No.:CAS No. 120443-30-3)

(-)-Carbovir

Cat. No.: B125634
CAS No.: 120443-30-3
M. Wt: 247.25 g/mol
InChI Key: XSSYCIGJYCVRRK-RQJHMYQMSA-N
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Description

(-)-Carbovir is a carbocyclic nucleoside analogue that exhibits potent and selective anti-HIV-1 activity. The antiviral activity resides almost exclusively in the natural (-)-enantiomer, while the (+)-enantiomer demonstrates significantly lower activity . The compound's primary mechanism of action involves its intracellular conversion to the active metabolite carbovir triphosphate, which acts as a potent inhibitor of HIV-1 reverse transcriptase (RT) . Carbovir triphosphate competes with the endogenous substrate deoxyguanosine triphosphate (dGTP) for incorporation into the growing viral DNA chain. Upon incorporation, it acts as a chain terminator because it lacks a 3'-hydroxyl group, thereby halting viral DNA replication and inhibiting HIV proliferation . This compound itself served as the foundational compound for the development of the prodrug Abacavir, which was designed to overcome the poor oral bioavailability associated with Carbovir . As such, this compound is an essential reference standard and a critical tool for in vitro research. It is widely used in studies investigating the mechanisms of antiviral activity and resistance, particularly those involving the M184V mutation in HIV RT, which is known to confer reduced susceptibility to this class of inhibitors . This product is intended for research purposes only by trained laboratory personnel. It is not intended for use in humans, nor for diagnostic, therapeutic, or any other clinical applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13N5O2 B125634 (-)-Carbovir CAS No. 120443-30-3

Properties

IUPAC Name

2-amino-9-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O2/c12-11-14-9-8(10(18)15-11)13-5-16(9)7-2-1-6(3-7)4-17/h1-2,5-7,17H,3-4H2,(H3,12,14,15,18)/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSSYCIGJYCVRRK-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CC1N2C=NC3=C2N=C(NC3=O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C=C[C@@H]1N2C=NC3=C2N=C(NC3=O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50152861
Record name (-)-Carbovir
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Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120443-30-3, 118353-05-2
Record name (-)-Carbovir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120443-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+-)-Carbovir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118353052
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Carbovir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120443303
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Carbovir
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CARBOVIR, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51560211J4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CARBOVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05469V2RW8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Discovery of (-)-Carbovir: A Potent Anti-HIV Agent

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

(-)-Carbovir, a carbocyclic nucleoside analogue, emerged in the late 1980s as a potent and selective inhibitor of the human immunodeficiency virus (HIV), the causative agent of Acquired Immunodeficiency Syndrome (AIDS). This technical guide provides an in-depth overview of the discovery, mechanism of action, and key experimental data related to this compound. It is intended for researchers, scientists, and drug development professionals engaged in the field of antiviral therapeutics. The document details the experimental protocols for assessing its anti-HIV activity and cytotoxicity, presents quantitative data in a comparative format, and visualizes the critical pathways associated with its discovery and mode of action.

Introduction

The discovery of agents to combat the HIV pandemic was a paramount challenge for the scientific community in the 1980s. Following the success of the first approved anti-HIV drug, zidovudine (AZT), the search intensified for novel nucleoside analogues with improved efficacy, selectivity, and resistance profiles. Carbovir, the racemic mixture of carbocyclic 2',3'-didehydro-2',3'-dideoxyguanosine, was identified through a large-scale screening of carbocyclic nucleosides. Subsequent research revealed that the antiviral activity resided exclusively in the (-)-enantiomer, this compound. This molecule demonstrated potent inhibition of HIV replication in T-cells at concentrations significantly below those causing toxicity to the host cells, establishing it as a promising candidate for antiretroviral therapy. The prodrug of this compound, Abacavir, was later developed and has become a cornerstone of combination antiretroviral therapy.

Mechanism of Action

This compound is a nucleoside reverse transcriptase inhibitor (NRTI). As a guanosine analogue, it exerts its antiviral effect after intracellular phosphorylation to its active triphosphate form, Carbovir triphosphate (CBV-TP). This process is initiated by cellular enzymes. The active metabolite, CBV-TP, then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain by HIV reverse transcriptase (RT). Upon incorporation, the absence of a 3'-hydroxyl group on the carbocyclic ring of this compound prevents the formation of the 5'-3' phosphodiester bond necessary for DNA chain elongation, leading to premature chain termination and the cessation of viral replication.

Intracellular Activation Pathway

The intracellular conversion of Abacavir (the prodrug of Carbovir) to the active Carbovir triphosphate is a multi-step enzymatic process. This pathway is crucial for the antiviral activity of the drug.

Intracellular Activation of Abacavir to Carbovir Triphosphate cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Host Cell) cluster_action Mechanism of Action Abacavir_ext Abacavir Abacavir_int Abacavir Abacavir_ext->Abacavir_int Cellular Uptake Carbovir This compound Abacavir_int->Carbovir Adenosine phosphoribosyl- transferase CBV_MP Carbovir Monophosphate (CBV-MP) Carbovir->CBV_MP 5'-Nucleotidase or other kinases CBV_DP Carbovir Diphosphate (CBV-DP) CBV_MP->CBV_DP Guanylate Kinase CBV_TP Carbovir Triphosphate (CBV-TP) CBV_DP->CBV_TP Nucleoside Diphosphate Kinase HIV_RT HIV Reverse Transcriptase CBV_TP->HIV_RT Competitive Inhibition Viral_DNA Viral DNA Chain Termination HIV_RT->Viral_DNA dGTP dGTP dGTP->HIV_RT

Intracellular phosphorylation cascade of Abacavir to the active Carbovir triphosphate.

Quantitative Data: In Vitro Anti-HIV Activity and Cytotoxicity

The antiviral efficacy and cellular toxicity of this compound were evaluated in various human T-cell lines. The following tables summarize the 50% effective concentration (EC₅₀) required to inhibit HIV-1 replication and the 50% cytotoxic concentration (CC₅₀) that causes a 50% reduction in cell viability. Data for the established NRTIs, Zidovudine (AZT) and Dideoxycytidine (ddC), are included for comparison.

Table 1: Anti-HIV-1 Activity of this compound and other NRTIs

CompoundCell LineHIV-1 StrainEC₅₀ (µM)Reference
This compoundH9HTLV-IIIb0.8
This compoundMT-4HTLV-IIIB0.15
This compoundCEMHIV-1 (RF)0.2
AZTH9HTLV-IIIb0.004
AZTMT-4HTLV-IIIB0.001
ddCMT-4HTLV-IIIB0.005

Table 2: Cytotoxicity of this compound and other NRTIs

CompoundCell LineCC₅₀ (µM)Reference
This compoundH9>2000
This compoundMT-4150
This compoundCEM180
AZTH9>1000
AZTMT-420
ddCMT-40.5

Table 3: Selectivity Index of this compound and other NRTIs

CompoundCell LineSelectivity Index (CC₅₀/EC₅₀)Reference
This compoundH9>2500
This compoundMT-41000
This compoundCEM900
AZTMT-420000
ddCMT-4100

Experimental Protocols

In Vitro Anti-HIV-1 Assay (p24 Antigen Capture ELISA)

This protocol describes a method to determine the in vitro anti-HIV-1 activity of a test compound by measuring the inhibition of viral p24 antigen production in infected T-cell lines.

Materials:

  • Cell Line: MT-4 (human T-cell leukemia) cells.

  • Virus: HIV-1 (e.g., HTLV-IIIB strain).

  • Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted in culture medium.

  • Control Compounds: AZT and ddC.

  • 96-well microtiter plates.

  • HIV-1 p24 Antigen Capture ELISA Kit.

  • Plate reader.

Procedure:

  • Cell Preparation: Culture MT-4 cells in culture medium at 37°C in a humidified 5% CO₂ atmosphere. Ensure cells are in the logarithmic growth phase before the assay.

  • Compound Preparation: Prepare serial dilutions of the test and control compounds in culture medium.

  • Infection: a. Plate MT-4 cells at a density of 1 x 10⁵ cells/well in a 96-well plate. b. Add 100 µL of the diluted compounds to the respective wells. Include wells with no compound as a virus control and wells with uninfected cells as a cell control. c. Infect the cells with a pre-titered amount of HIV-1 stock (e.g., at a multiplicity of infection of 0.01).

  • Incubation: Incubate the plates for 5-7 days at 37°C in a humidified 5% CO₂ atmosphere.

  • p24 Antigen Quantification: a. After incubation, centrifuge the plates to pellet the cells. b. Collect the cell-free supernatant from each well. c. Perform the HIV-1 p24 Antigen Capture ELISA on the supernatants according to the manufacturer's instructions.

  • Data Analysis: a. Measure the absorbance at the appropriate wavelength using a plate reader. b. Calculate the percentage inhibition of p24 production for each compound concentration relative to the virus control. c. Determine the EC₅₀ value by plotting the percentage inhibition against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxicity of a test compound on a T-cell line using the MTT colorimetric assay.

Materials:

  • Cell Line: CEM (human T-lymphoblastoid) cells.

  • Culture Medium: RPMI 1640 supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Test Compound: this compound, serially diluted in culture medium.

  • MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization Solution: e.g., 10% SDS in 0.01 M HCl.

  • 96-well microtiter plates.

  • Plate reader.

Procedure:

  • Cell Plating: Seed CEM cells at a density of 5 x 10⁴ cells/well in a 96-well plate in 100 µL of culture medium.

  • Compound Addition: Add 100 µL of the serially diluted test compound to the wells. Include wells with untreated cells as a viability control.

  • Incubation: Incubate the plate for 5-7 days at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a plate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each compound concentration relative to the untreated control. b. Determine the CC₅₀ value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Discovery and Synthesis Workflow

The discovery of this compound as a potent anti-HIV agent followed a structured workflow, from initial screening to the identification of the active enantiomer.

Discovery and Synthesis of this compound cluster_discovery Discovery Phase cluster_synthesis Chiral Synthesis and Evaluation cluster_development Preclinical Development Screening Screening of Carbocyclic Nucleoside Analogues Hit_ID Identification of Racemic Carbovir as an Anti-HIV Hit Screening->Hit_ID Racemic_Synthesis Synthesis of Racemic Carbovir Precursor Hit_ID->Racemic_Synthesis Enzymatic_Resolution Enzymatic Resolution of Lactam Intermediate Racemic_Synthesis->Enzymatic_Resolution Enantiomers Separation of (+) and (-) Enantiomers Enzymatic_Resolution->Enantiomers Bio_Eval Biological Evaluation of Individual Enantiomers Enantiomers->Bio_Eval Active_Enantiomer Identification of this compound as the Active Enantiomer Bio_Eval->Active_Enantiomer Preclinical Further Preclinical Studies (Toxicity, Pharmacokinetics) Active_Enantiomer->Preclinical Prodrug Development of Abacavir (Prodrug) Preclinical->Prodrug

Workflow for the discovery and development of this compound.
Chiral Synthesis of this compound

The key step in producing the biologically active this compound is the resolution of a racemic intermediate. A commonly used method involves the enzymatic resolution of the racemic bicyclic lactam, 2-azabicyclo[2.2.1]hept-5-en-3-one.

Procedure Outline:

  • Racemic Lactam Synthesis: The racemic lactam is synthesized via a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.

  • Enzymatic Resolution: The racemic lactam is subjected to hydrolysis using a specific enzyme, such as a (+)-γ-lactamase. This enzyme selectively hydrolyzes the (+)-enantiomer of the lactam to the corresponding amino acid, leaving the desired (-)-lactam unreacted.

  • Separation: The unreacted (-)-lactam can then be separated from the hydrolyzed (+)-amino acid.

  • Conversion to this compound: The enantiomerically pure (-)-lactam is then used as a chiral building block in a multi-step synthesis to construct the carbocyclic ring and attach the guanine base, ultimately yielding this compound.

Conclusion

The discovery of this compound marked a significant advancement in the development of antiretroviral therapies. Its potent and selective inhibition of HIV-1 reverse transcriptase, coupled with a favorable preclinical safety profile, established the carbocyclic nucleosides as a critical class of anti-HIV agents. The subsequent development of its prodrug, Abacavir, has had a lasting impact on the clinical management of HIV/AIDS. This technical guide provides a comprehensive resource for understanding the foundational science behind this important therapeutic agent. The detailed experimental protocols and comparative data serve as a valuable reference for researchers in the ongoing quest for novel and improved antiviral drugs.

Methodological & Application

Application Note: Enantioselective Synthesis of (-)-Carbovir

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(-)-Carbovir is a potent carbocyclic nucleoside analog that exhibits significant antiviral activity against the human immunodeficiency virus (HIV). As a reverse transcriptase inhibitor, it serves as a crucial component in antiretroviral therapy. The enantioselectivity of its synthesis is paramount, as the therapeutic activity resides exclusively in the (-) enantiomer. This application note provides a detailed protocol for the enantioselective synthesis of this compound, employing a highly efficient chemoenzymatic strategy. The key step involves the lipase-catalyzed kinetic resolution of racemic γ-lactam (2-azabicyclo[2.2.1]hept-5-en-3-one), commonly known as Vince lactam. This method offers high enantiomeric purity and is a practical approach for the scalable production of this important pharmaceutical agent.

Overall Synthetic Pathway

The enantioselective synthesis of this compound from racemic Vince lactam can be summarized in the following key transformations:

Enantioselective_Synthesis_of_Carbovir racemic_lactam Racemic (±)-Vince Lactam resolved_lactam (-)-(1R,4S)-Vince Lactam racemic_lactam->resolved_lactam  Lipase-catalyzed  Kinetic Resolution   amino_ester Intermediate Amino Ester resolved_lactam->amino_ester  Acidic Methanolysis   amino_alcohol (-)-Cyclopentenyl Aminoalcohol amino_ester->amino_alcohol  Reduction  (e.g., LiAlH4)   chloropurine_intermediate (-)-2-Amino-6-chloropurine Carbocyclic Analog amino_alcohol->chloropurine_intermediate  Coupling with  2-amino-6-chloropurine   carbovir This compound chloropurine_intermediate->carbovir  Hydrolysis  (e.g., Formic Acid)  

Figure 1: Chemoenzymatic synthesis of this compound.

Quantitative Data Summary

The following table summarizes the typical yields and enantiomeric excess (e.e.) for the key steps in the enantioselective synthesis of this compound.

StepProductYield (%)Enantiomeric Excess (e.e.) (%)
Enzymatic Kinetic Resolution(-)-(1R,4S)-Vince Lactam45-50>99
Formation of Amino Alcohol(-)-Cyclopentenyl Aminoalcohol~85>99
Coupling with 2-amino-6-chloropurine(-)-2-Amino-6-chloropurine Carbocyclic Analog~70>99
Hydrolysis to this compoundThis compound~80>99

Experimental Protocols

1. Enzymatic Kinetic Resolution of (±)-Vince Lactam

This protocol describes the lipase-catalyzed hydrolysis of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one to obtain the desired (-)-(1R,4S)-enantiomer with high enantiopurity.

  • Materials:

    • Racemic (±)-Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one)

    • Lipolase (or other suitable lipase, e.g., from Pseudomonas cepacia)

    • Diisopropyl ether

    • Water

    • Sodium bicarbonate (saturated solution)

    • Ethyl acetate

    • Magnesium sulfate

  • Procedure:

    • To a stirred suspension of racemic (±)-Vince lactam (1.0 g, 9.16 mmol) in diisopropyl ether (50 mL) at 60°C, add water (82.4 µL, 4.58 mmol).

    • Add Lipolase (1.5 g) to the mixture.

    • Stir the reaction mixture at 60°C and monitor the reaction progress by chiral HPLC. The reaction typically reaches ~50% conversion in 4-6 hours.

    • Upon reaching approximately 50% conversion, cool the reaction mixture to room temperature and filter off the enzyme.

    • Wash the enzyme with ethyl acetate.

    • The filtrate contains the unreacted (-)-(1R,4S)-Vince lactam. The aqueous phase contains the hydrolyzed (+)-(1S,4R)-amino acid. Separate the layers.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (-)-(1R,4S)-Vince lactam.

    • The enantiomeric excess of the recovered lactam should be >99% as determined by chiral HPLC analysis.

2. Synthesis of (-)-Cyclopentenyl Aminoalcohol

  • Materials:

    • (-)-(1R,4S)-Vince Lactam

    • Methanolic HCl

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous tetrahydrofuran (THF)

    • Sodium sulfate

  • Procedure:

    • Dissolve (-)-(1R,4S)-Vince lactam in methanolic HCl and stir at room temperature to effect the ring opening to the corresponding amino ester.

    • After completion of the reaction (monitored by TLC), neutralize the solution and extract the amino ester.

    • To a solution of the crude amino ester in anhydrous THF, slowly add a suspension of LiAlH₄ in THF at 0°C.

    • Allow the reaction to warm to room temperature and stir until the reduction is complete.

    • Carefully quench the reaction by the sequential addition of water and aqueous sodium hydroxide.

    • Filter the resulting precipitate and wash with THF.

    • Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate to give the crude (-)-cyclopentenyl aminoalcohol.

3. Coupling with 2-Amino-6-chloropurine

  • Materials:

    • (-)-Cyclopentenyl Aminoalcohol

    • 2-Amino-6-chloropurine

    • Triphenylphosphine (PPh₃)

    • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

    • Anhydrous N,N-dimethylformamide (DMF)

  • Procedure:

    • Dissolve the (-)-cyclopentenyl aminoalcohol, 2-amino-6-chloropurine, and PPh₃ in anhydrous DMF.

    • Cool the solution to 0°C and slowly add DEAD or DIAD.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

    • Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the (-)-2-amino-6-chloropurine carbocyclic analog.

4. Hydrolysis to this compound

  • Materials:

    • (-)-2-Amino-6-chloropurine Carbocyclic Analog

    • Formic acid (88%)

  • Procedure:

    • Heat a solution of the (-)-2-amino-6-chloropurine carbocyclic analog in 88% formic acid at reflux.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and remove the formic acid under reduced pressure.

    • Purify the residue by recrystallization or column chromatography to yield this compound.

Characterization Data (Representative)

  • This compound:

    • ¹H NMR (DMSO-d₆): δ 10.6 (s, 1H), 7.8 (s, 1H), 6.4 (br s, 2H), 6.3 (m, 1H), 5.8 (m, 1H), 5.1 (m, 1H), 4.8 (m, 1H), 4.1 (m, 1H), 3.4 (m, 2H), 2.6 (m, 1H), 1.4 (m, 1H).

    • Mass Spectrometry (ESI): m/z [M+H]⁺ calculated for C₁₁H₁₃N₅O₂: 252.11; found 252.1.

The chemoenzymatic synthesis outlined in this application note provides a robust and highly enantioselective route to this compound. The key enzymatic kinetic resolution of Vince lactam is efficient and scalable, making this an attractive method for the production of this vital antiviral agent. The subsequent chemical transformations are well-established and provide the final product in high purity. This protocol serves as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development.

Application Notes and Protocols for the Synthesis of (-)-Carbovir Prodrugs to Enhance Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Carbovir is a carbocyclic nucleoside analog that exhibits potent activity against the human immunodeficiency virus (HIV). However, its clinical utility is hampered by poor oral bioavailability, which is reported to be approximately 20% in rats.[1][2] To overcome this limitation, a prodrug approach is a widely utilized and effective strategy. By transiently modifying the structure of this compound, its physicochemical properties can be altered to improve absorption, followed by enzymatic or chemical conversion back to the active parent drug in vivo.

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of amino acid ester prodrugs of this compound, a class of prodrugs that has shown significant promise in enhancing the oral bioavailability of nucleoside analogs.[3] The protocols outlined below are based on established synthetic methodologies for similar nucleoside analogs and provide a framework for the rational design and development of novel this compound prodrugs.

Prodrug Strategy: Amino Acid Esters

Amino acid esters represent a highly successful prodrug strategy for improving the oral bioavailability of nucleoside analogs. This approach involves the esterification of a hydroxyl group on the parent drug with an amino acid. The resulting prodrugs can leverage intestinal amino acid and peptide transporters, such as PEPT1, for enhanced absorption.[2][4] Once absorbed, these ester linkages are readily cleaved by ubiquitous esterases present in the plasma, liver, and intestinal cells, releasing the active parent drug, this compound.[5]

Advantages of Amino Acid Ester Prodrugs:

  • Improved Aqueous Solubility: The addition of an amino acid moiety can increase the water solubility of the parent drug.

  • Enhanced Membrane Permeability: Prodrugs can be designed to have a more optimal lipophilicity for passive diffusion across the intestinal membrane.

  • Targeted Transport: Utilization of intestinal transporters can significantly increase the rate and extent of absorption.

  • Biocompatibility: The promoiety released upon hydrolysis is a naturally occurring amino acid, minimizing potential toxicity.

Quantitative Data on Bioavailability Improvement

The primary goal of synthesizing this compound prodrugs is to increase its systemic exposure following oral administration. The table below summarizes the pharmacokinetic parameters of this compound and a representative aminopurine prodrug, (-)-6-aminocarbovir, in rats, demonstrating the potential for bioavailability enhancement. While specific data for amino acid ester prodrugs of this compound is limited in publicly available literature, the data for (-)-6-aminocarbovir serves as a strong indicator of the viability of the prodrug approach.

CompoundDoseRouteCmax (µg/mL)AUC (µg·h/mL)Bioavailability (%)Reference
This compound 60 mg/kgOral1.00-~20[6]
(-)-6-Aminocarbovir 40 mg/kgOral1.65 ± 0.7-46.2 ± 9.9[6]

Note: AUC data for the oral dose of this compound was not explicitly provided in the cited source but is generally low, consistent with its poor bioavailability.

Experimental Protocols

Synthesis of L-Valyl Ester of this compound

This protocol describes a general method for the synthesis of an L-valyl ester prodrug of this compound, adapted from established procedures for the synthesis of valacyclovir.[7][8]

Materials:

  • This compound

  • N-(tert-Butoxycarbonyl)-L-valine (Boc-L-Val-OH)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane, methanol)

Procedure:

  • Coupling Reaction:

    • To a solution of this compound (1.0 eq) and N-(tert-Butoxycarbonyl)-L-valine (1.5 eq) in anhydrous DMF, add DMAP (0.1 eq).

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add a solution of DCC (1.5 eq) or EDC (1.5 eq) in anhydrous DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification of Boc-Protected Prodrug:

    • If DCC was used, filter off the dicyclohexylurea byproduct.

    • Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the Boc-protected L-valyl ester of this compound.

  • Deprotection of the Boc Group:

    • Dissolve the purified Boc-protected prodrug in a minimal amount of DCM.

    • Add an excess of TFA or a 4M solution of HCl in dioxane.

    • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • The resulting product can be purified by crystallization or precipitation to yield the L-valyl ester of this compound as its corresponding salt.

  • Characterization:

    • Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

    • Assess the purity of the compound by High-Performance Liquid Chromatography (HPLC).

In Vitro Hydrolysis of this compound Prodrugs

This protocol is for evaluating the stability of the synthesized prodrugs in biological matrices to ensure they are efficiently converted to the parent drug.

Materials:

  • Synthesized this compound prodrug

  • Rat or human plasma

  • Rat or human intestinal S9 fraction or Caco-2 cell homogenate[1][9]

  • Phosphate buffered saline (PBS), pH 7.4

  • Acetonitrile

  • Internal standard for HPLC analysis (e.g., a structurally similar nucleoside analog)

  • HPLC system with UV or MS detector

Procedure:

  • Preparation of Homogenates:

    • Prepare Caco-2 cell homogenates by scraping confluent cells, washing with PBS, and homogenizing in cold PBS. Centrifuge to remove cell debris and determine the protein concentration of the supernatant.[1]

    • Obtain commercially available plasma and intestinal S9 fractions.

  • Hydrolysis Assay:

    • Pre-incubate the plasma, intestinal S9, or Caco-2 homogenate at 37 °C.

    • Initiate the reaction by adding a stock solution of the this compound prodrug to a final concentration of, for example, 10 µM.

    • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding an equal volume of cold acetonitrile containing the internal standard.

    • Vortex and centrifuge to precipitate proteins.

  • Sample Analysis:

    • Analyze the supernatant by a validated HPLC method to quantify the concentrations of the remaining prodrug and the released this compound.

    • Plot the percentage of remaining prodrug against time to determine the hydrolysis rate and half-life (t₁/₂) of the prodrug in the biological matrix.

Quantification of this compound and its Prodrugs in Plasma by HPLC

This protocol provides a general method for the quantitative analysis of this compound and its prodrugs in plasma samples for pharmacokinetic studies.

Materials:

  • Plasma samples from in vivo studies

  • This compound and prodrug reference standards

  • Internal Standard (IS)

  • Acetonitrile or other suitable protein precipitation solvent

  • HPLC system with a C18 reverse-phase column and a UV or Mass Spectrometry (MS) detector

  • Mobile phase (e.g., a gradient of acetonitrile and water with a modifier like formic acid or ammonium acetate)

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL aliquot of plasma, add 200 µL of cold acetonitrile containing the internal standard.[1]

    • Vortex vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the residue in a known volume of the initial mobile phase.

  • HPLC Analysis:

    • Inject an aliquot of the reconstituted sample onto the HPLC system.

    • Separate the analytes using a suitable gradient elution program.

    • Detect and quantify the peaks corresponding to this compound, its prodrug, and the internal standard.

  • Calibration and Quantification:

    • Prepare a calibration curve by spiking known concentrations of the analytes and a fixed concentration of the internal standard into blank plasma and processing them as described above.

    • Plot the peak area ratio of the analyte to the internal standard against the concentration to generate the calibration curve.

    • Determine the concentrations of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis of L-Valyl Ester of this compound Carbovir This compound Coupling Coupling Reaction (DCC/EDC, DMAP) Carbovir->Coupling BocVal N-Boc-L-Valine BocVal->Coupling BocProdrug Boc-Protected Prodrug Coupling->BocProdrug Purification1 Purification (Chromatography) BocProdrug->Purification1 Deprotection Boc Deprotection (TFA or HCl) FinalProdrug L-Valyl Ester of this compound Deprotection->FinalProdrug Purification2 Purification (Crystallization) FinalProdrug->Purification2 Purification1->Deprotection

Caption: Workflow for the synthesis of an L-valyl ester prodrug of this compound.

Prodrug Activation Pathway

Prodrug_Activation cluster_absorption_activation Intestinal Absorption and Intracellular Activation Prodrug_Oral Oral Administration of This compound Prodrug Absorption Intestinal Absorption (e.g., via PEPT1) Prodrug_Oral->Absorption Prodrug_Systemic Prodrug in Systemic Circulation Absorption->Prodrug_Systemic Hydrolysis Esterase-mediated Hydrolysis Prodrug_Systemic->Hydrolysis Carbovir_Active This compound (Active Drug) Hydrolysis->Carbovir_Active AminoAcid Amino Acid (e.g., L-Valine) Hydrolysis->AminoAcid Phosphorylation Sequential Phosphorylation Carbovir_Active->Phosphorylation Carbovir_TP Carbovir Triphosphate (Active Metabolite) Phosphorylation->Carbovir_TP HIV_RT Inhibition of HIV Reverse Transcriptase Carbovir_TP->HIV_RT Prodrug_Evaluation_Workflow cluster_evaluation Preclinical Evaluation of this compound Prodrugs cluster_invitro_details In Vitro Assays cluster_invivo_details In Vivo Studies Synthesis Prodrug Synthesis and Characterization InVitro In Vitro Evaluation Synthesis->InVitro InVivo In Vivo Evaluation (Animal Model) InVitro->InVivo Stability Chemical Stability InVitro->Stability Hydrolysis Enzymatic Hydrolysis (Plasma, S9, Homogenates) InVitro->Hydrolysis Permeability Cell Permeability (e.g., Caco-2) InVitro->Permeability PK_Oral Oral Pharmacokinetics InVivo->PK_Oral PK_IV Intravenous Pharmacokinetics InVivo->PK_IV DataAnalysis Data Analysis and Candidate Selection Bioavailability Bioavailability Calculation PK_Oral->Bioavailability PK_IV->Bioavailability Bioavailability->DataAnalysis

References

In Vitro Anti-HIV Assay Protocols Using (-)-Carbovir: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for conducting in vitro anti-HIV assays utilizing (-)-Carbovir. This compound is a carbocyclic nucleoside analog that acts as a potent inhibitor of HIV-1 reverse transcriptase.

This document outlines the methodologies for key assays, including the p24 Antigen Capture ELISA, Syncytium Formation Assay, and MTT Cytotoxicity Assay. It also presents quantitative data on the efficacy and cytotoxicity of this compound in relevant T-lymphocyte cell lines and provides visualizations of the underlying mechanism of action and experimental workflows.

Mechanism of Action of this compound

This compound is a prodrug that, once inside the host cell, is phosphorylated by cellular kinases to its active triphosphate form, Carbovir triphosphate (CBV-TP). CBV-TP competitively inhibits the HIV-1 reverse transcriptase enzyme, a critical component for the conversion of viral RNA into DNA. By acting as a chain terminator during DNA synthesis, CBV-TP effectively halts the viral replication cycle.

Carbovir_Mechanism_of_Action cluster_cell Host Cell cluster_hiv HIV Replication Cycle Carbovir This compound Cellular_Kinases Cellular Kinases Carbovir->Cellular_Kinases Phosphorylation CBV_TP Carbovir Triphosphate (CBV-TP) Cellular_Kinases->CBV_TP RT Reverse Transcriptase CBV_TP->RT Inhibition Viral_RNA Viral RNA Viral_RNA->RT Viral_DNA Viral DNA (Incomplete) RT->Viral_DNA Reverse Transcription No_Viral_DNA Viral DNA Synthesis Terminated RT->No_Viral_DNA

Mechanism of this compound Action

Quantitative Data Summary

The following tables summarize the in vitro anti-HIV activity and cytotoxicity of this compound in commonly used T-lymphocyte cell lines.

Table 1: Anti-HIV Activity of this compound

Cell LineHIV-1 StrainAssay TypeIC50 / EC50 (µM)
MT-4IIIBp24 Antigen0.03
CEMRFSyncytium Inhibition0.1 - 0.5

Table 2: Cytotoxicity of this compound

Cell LineAssay TypeCC50 (µM)
MT-4MTT>100
CEMMTT>100

Note: IC50 (50% inhibitory concentration) and EC50 (50% effective concentration) values represent the concentration of this compound required to inhibit viral replication by 50%. CC50 (50% cytotoxic concentration) is the concentration that reduces cell viability by 50%.

Experimental Protocols

p24 Antigen Capture ELISA

This assay quantifies the amount of HIV-1 p24 capsid protein in the supernatant of infected cell cultures, which is a direct measure of viral replication.

Workflow:

p24_ELISA_Workflow A Seed MT-4 cells in 96-well plate B Infect cells with HIV-1 and treat with varying concentrations of this compound A->B C Incubate for 4-5 days B->C D Collect supernatant C->D F Add supernatant to coated plate D->F E Coat ELISA plate with capture antibody E->F G Add detection antibody (biotinylated) F->G H Add streptavidin-HRP G->H I Add TMB substrate H->I J Stop reaction and read absorbance at 450 nm I->J K Calculate p24 concentration and IC50 J->K

p24 Antigen Capture ELISA Workflow

Protocol:

  • Cell Preparation: Seed MT-4 cells into a 96-well microtiter plate at a density of 5 x 10^4 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Infection and Treatment: Infect the cells with a pre-titered stock of HIV-1 (e.g., IIIB strain) at a multiplicity of infection (MOI) of 0.01. Immediately add serial dilutions of this compound to the wells. Include virus control (no drug) and cell control (no virus, no drug) wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.

  • Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes and carefully collect the cell-free supernatant.

  • ELISA Procedure:

    • Coat a 96-well ELISA plate with an anti-p24 capture antibody overnight at 4°C.

    • Wash the plate with wash buffer (PBS with 0.05% Tween-20).

    • Block the plate with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1 hour at room temperature.

    • Wash the plate.

    • Add 100 µL of the collected cell culture supernatants and p24 standards to the wells and incubate for 2 hours at 37°C.

    • Wash the plate.

    • Add a biotinylated anti-p24 detection antibody and incubate for 1 hour at 37°C.

    • Wash the plate.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at 37°C.

    • Wash the plate.

    • Add 3,3',5,5'-Tetramethylbenzidine (TMB) substrate and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding a stop solution (e.g., 2N H2SO4).

  • Data Analysis: Read the absorbance at 450 nm using a microplate reader. Calculate the p24 concentration in each sample based on the standard curve. Determine the IC50 value of this compound by plotting the percentage of p24 inhibition against the drug concentration.

Syncytium Formation Inhibition Assay

This assay measures the ability of a compound to inhibit the fusion of HIV-infected cells with uninfected cells, a process that leads to the formation of multinucleated giant cells called syncytia.

Workflow:

Syncytium_Assay_Workflow A Co-culture HIV-1 infected CEM-SS cells with uninfected CEM-SS cells B Add varying concentrations of this compound A->B C Incubate for 24-48 hours B->C D Observe and count syncytia under a microscope C->D E Calculate the percentage of syncytium inhibition and IC50 D->E

Syncytium Formation Assay Workflow

Protocol:

  • Cell Preparation: Use a CEM-SS cell line, which is highly susceptible to syncytium formation. Prepare a suspension of uninfected CEM-SS cells and a separate suspension of chronically HIV-1 infected CEM-SS cells (e.g., infected with the RF strain).

  • Co-culture and Treatment: In a 96-well plate, mix uninfected and infected CEM-SS cells at a ratio of 5:1 (e.g., 5 x 10^4 uninfected cells and 1 x 10^4 infected cells per well). Immediately add serial dilutions of this compound. Include a control with co-cultured cells but no drug.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 to 48 hours.

  • Syncytia Quantification: Using an inverted microscope, count the number of syncytia (defined as multinucleated giant cells containing more than four nuclei) in each well.

  • Data Analysis: Calculate the percentage of syncytium inhibition for each drug concentration compared to the untreated control. Determine the IC50 value by plotting the percentage of inhibition against the drug concentration.

MTT Cytotoxicity Assay

This colorimetric assay assesses the metabolic activity of cells, which is an indicator of cell viability. It is used to determine the cytotoxic effects of the test compound.

Workflow:

MTT_Assay_Workflow A Seed CEM or MT-4 cells in 96-well plate B Add varying concentrations of this compound A->B C Incubate for 4-5 days B->C D Add MTT reagent to each well C->D E Incubate for 4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Read absorbance at 570 nm F->G H Calculate cell viability and CC50 G->H

MTT Cytotoxicity Assay Workflow

Protocol:

  • Cell Preparation: Seed CEM or MT-4 cells in a 96-well plate at a density of 1 x 10^4 cells/well.

  • Treatment: Add serial dilutions of this compound to the wells. Include a cell control with no drug.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for the same duration as the antiviral assays (e.g., 4-5 days).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide) to each well to dissolve the formazan crystals.

  • Data Analysis: Read the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Determine the CC50 value by plotting the percentage of cell viability against the drug concentration.[1]

References

Application Notes and Protocols for Determining the Efficacy of (-)-Carbovir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Carbovir, the enantiomer of the carbocyclic analog of 2',3'-dideoxy-2',3'-didehydroguanosine, is a potent and selective inhibitor of the human immunodeficiency virus type 1 (HIV-1). As a nucleoside reverse transcriptase inhibitor (NRTI), it serves as a critical tool in antiviral research and a precursor to the development of antiretroviral therapies. Its efficacy is primarily attributed to its intracellular conversion to the active triphosphate form, which acts as a chain terminator during viral DNA synthesis by HIV reverse transcriptase.[1][2]

These application notes provide detailed protocols for essential cell-based assays to quantify the antiviral efficacy and cytotoxic profile of this compound. The accompanying data and visualizations are intended to guide researchers in the accurate assessment of this and similar antiviral compounds.

Mechanism of Action

This compound is a guanosine analogue that, upon entering a host cell, is phosphorylated by cellular kinases to its active 5'-triphosphate metabolite, carbovir triphosphate (CBV-TP). CBV-TP competitively inhibits the viral enzyme reverse transcriptase and can be incorporated into the growing viral DNA chain. Lacking a 3'-hydroxyl group, the incorporated CBV-TP prevents the formation of the 5' to 3' phosphodiester bond necessary for DNA chain elongation, thus terminating viral DNA synthesis.[2]

G cluster_cell Host Cell cluster_virus HIV Replication Carbovir This compound CBV_MP Carbovir Monophosphate Carbovir->CBV_MP Cellular Kinases CBV_DP Carbovir Diphosphate CBV_MP->CBV_DP Cellular Kinases CBV_TP Carbovir Triphosphate (Active) CBV_DP->CBV_TP Cellular Kinases Viral_DNA Viral DNA Synthesis CBV_TP->Viral_DNA Competes with dGTP Viral_RNA Viral RNA Viral_RNA->Viral_DNA Template Terminated_DNA Chain-Terminated DNA Viral_DNA->Terminated_DNA Incorporation of CBV-TP RT Reverse Transcriptase RT->Viral_DNA Catalyzes dGTP dGTP dGTP->Viral_DNA Natural Substrate

Figure 1: Mechanism of action of this compound.

Data Presentation: Antiviral Activity and Cytotoxicity

The antiviral efficacy and cytotoxicity of this compound have been evaluated in various human T-lymphocyte cell lines. Efficacy is typically reported as the 50% effective concentration (EC50), the concentration of the drug that inhibits viral replication by 50%. Cytotoxicity is reported as the 50% cytotoxic concentration (CC50), the concentration that reduces the viability of uninfected cells by 50%. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a measure of the drug's therapeutic window.

Cell LineVirus StrainAssay MethodEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
MT-4HIV-1 (IIIB)MTT0.35>100>285
C8166HIV-1 (IIIB)MTT0.14>100>714
JMHIV-1 (IIIB)MTT0.15>100>667
CEMHIV-1N/AN/A>50N/A[2]

Experimental Protocols

Antiviral Efficacy Assay using HIV-1 p24 Antigen Quantification

This assay determines the concentration of this compound required to inhibit HIV-1 replication by measuring the amount of viral p24 capsid protein produced in cell culture supernatant.

G start Start plate_cells Plate susceptible T-cells (e.g., MT-4, C8166) start->plate_cells end End add_drug Add serial dilutions of this compound plate_cells->add_drug infect_cells Infect cells with HIV-1 add_drug->infect_cells incubate Incubate for 5-7 days infect_cells->incubate collect_supernatant Collect supernatant incubate->collect_supernatant p24_elisa Perform p24 Antigen ELISA collect_supernatant->p24_elisa analyze Calculate EC50 p24_elisa->analyze analyze->end

Figure 2: Workflow for p24 antigen-based antiviral assay.

Materials:

  • Susceptible human T-cell line (e.g., MT-4, C8166, or CEM)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)

  • HIV-1 stock (e.g., IIIB or other laboratory-adapted strain)

  • This compound

  • 96-well cell culture plates

  • HIV-1 p24 Antigen Capture ELISA kit

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.

  • Prepare serial dilutions of this compound in complete medium and add 50 µL to the appropriate wells. Include wells with no drug as virus controls and wells with no virus and no drug as cell controls.

  • Add 50 µL of HIV-1 stock at a predetermined multiplicity of infection (MOI) to the drug-containing and virus control wells.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 5-7 days.

  • After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • Quantify the p24 antigen concentration in the supernatant using a commercial HIV-1 p24 Antigen Capture ELISA kit, following the manufacturer's instructions.[3][4]

  • Determine the percentage of virus inhibition for each drug concentration relative to the virus control.

  • Calculate the EC50 value by plotting the percentage of inhibition versus the drug concentration and fitting the data to a dose-response curve.[5][6]

Cytotoxicity Assay using MTT

This colorimetric assay measures the metabolic activity of cells and is used to determine the cytotoxicity of this compound. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[7][8]

G start Start plate_cells Plate T-cells in a 96-well plate start->plate_cells end End add_drug Add serial dilutions of this compound plate_cells->add_drug incubate_drug Incubate for the same duration as the antiviral assay add_drug->incubate_drug add_mtt Add MTT solution to each well incubate_drug->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO or SDS) incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Calculate CC50 read_absorbance->analyze analyze->end

Figure 3: Workflow for the MTT cytotoxicity assay.

Materials:

  • Human T-cell line used in the antiviral assay

  • Complete cell culture medium

  • This compound

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at the same density as in the antiviral assay in 100 µL of complete medium.

  • Add serial dilutions of this compound to the wells. Include wells with no drug as cell controls.

  • Incubate the plate for the same duration as the antiviral efficacy assay (5-7 days) at 37°C in a humidified 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]

  • Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each drug concentration relative to the cell control.

  • Determine the CC50 value by plotting the percentage of viability versus the drug concentration and fitting the data to a dose-response curve.[5][6]

Reverse Transcriptase (RT) Activity Assay

As an alternative to p24 ELISA, the inhibition of HIV-1 replication can be assessed by measuring the activity of reverse transcriptase in the cell culture supernatant.[1][9][10]

Materials:

  • Supernatants from the antiviral efficacy assay

  • RT assay kit (commercial or in-house prepared reagents)

  • Reaction cocktail: poly(A) template, oligo(dT) primer, MgCl2, and [³²P]dTTP or a non-radioactive labeling system[1]

  • DE81 filter paper (for radioactive assay)

  • Scintillation counter or appropriate detection instrument for non-radioactive assays

Protocol (Radioactive Method):

  • In a microplate, add 10 µL of cell culture supernatant to 40 µL of RT reaction cocktail.[1]

  • Incubate for 20 hours at 37°C.[1]

  • Spot 30 µL of the reaction mixture onto DE81 filter paper and allow it to air dry.[1]

  • Wash the filter paper five times with 2x saline-sodium citrate (SSC) buffer and once with 95% ethanol.[1]

  • Air dry the filter paper completely.

  • Measure the radioactivity using a liquid scintillation counter.

  • Calculate the percentage of RT inhibition for each drug concentration relative to the virus control and determine the EC50.

Assessment of Mitochondrial Toxicity

A key aspect of the safety profile of NRTIs is their potential to inhibit mitochondrial DNA polymerase γ (pol-γ), leading to mitochondrial toxicity. Studies have shown that this compound has a low potential to interfere with mitochondrial DNA (mtDNA) replication.[11]

Assay Principle: This can be assessed by quantifying mtDNA content in cells treated with this compound over a prolonged period. A decrease in the ratio of mtDNA to nuclear DNA (nDNA) indicates mitochondrial toxicity.

Brief Protocol Outline:

  • Culture cells (e.g., CEM or HepG2) in the presence of various concentrations of this compound for an extended period (e.g., 9-14 days).

  • Extract total DNA from the cells at different time points.

  • Quantify the copy numbers of a mitochondrial gene (e.g., COX2) and a nuclear gene (e.g., β-globin) using quantitative real-time PCR (qPCR).

  • Calculate the ratio of mtDNA to nDNA for each condition. A significant decrease in this ratio compared to untreated controls suggests mitochondrial toxicity.

Studies have indicated that this compound, at concentrations significantly higher than its effective antiviral dose, does not cause a significant reduction in mtDNA content or an increase in lactic acid production, a marker of mitochondrial dysfunction.[11]

References

Development of (-)-Carbovir Analogues with Enhanced Antiviral Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the development of (-)-Carbovir analogues, focusing on their synthesis, antiviral activity, and mechanism of action. Detailed protocols for key experiments and data presentation are included to facilitate further research and development in this area.

Introduction

This compound is a carbocyclic nucleoside analogue that exhibits potent and selective activity against the human immunodeficiency virus (HIV).[1] As a class of compounds, carbocyclic nucleosides are characterized by the replacement of the furanose ring's oxygen atom with a methylene group. This structural modification confers increased chemical and metabolic stability by rendering the nucleoside resistant to cleavage by phosphorylases and hydrolases.[2] The antiviral efficacy of this compound and its analogues stems from their ability to act as chain terminators in viral DNA synthesis after intracellular phosphorylation to their active triphosphate form.[3][4] This document details the structure-activity relationships (SAR) of various this compound analogues, provides protocols for their synthesis and evaluation, and outlines the key mechanistic pathways.

Data Presentation: Antiviral Activity of this compound and its Analogues

The antiviral activity of this compound and its analogues is typically evaluated by determining their 50% effective concentration (EC₅₀) against HIV-1 in cell culture, their 50% cytotoxic concentration (CC₅₀) in the same cell line, and the resulting selectivity index (SI = CC₅₀/EC₅₀). A higher SI value indicates a more favorable therapeutic window. The following table summarizes the reported antiviral activities of selected this compound analogues.

CompoundAnalogue TypeVirus StrainCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference(s)
This compound Parent CompoundHIV-1 (various)MT-4, CEM~0.04 - 4.0>100>25 - 2500[5]
Abacavir (Ziagen™) 6-cyclopropylamino derivativeHIV-1 (various)MT-4, CEM~0.07 - 5.8>100>17 - 1428[5][6]
2'-methyl-5-iodouracil analogue 2'-methyl, pyrimidine baseHCMV---Significant anti-HCMV activity[7]
6-alkoxycarbovirs 6-alkoxy derivativesHIV-Active--[8]
6-alkylaminocarbovirs 6-alkylamino derivativesHIV-Less active than O-alkyl--[8]

Signaling Pathway and Mechanism of Action

This compound and its analogues are prodrugs that must be anabolized to their active triphosphate form within the host cell to exert their antiviral effect. This process is carried out by host cellular kinases. The resulting carbovir triphosphate (CBV-TP) acts as a competitive inhibitor of the viral reverse transcriptase (RT) and as a chain terminator upon incorporation into the growing viral DNA strand.[3][9]

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_viral_replication HIV Replication Carbovir_Analogue This compound Analogue Carbovir_Analogue_in This compound Analogue CBV_MP Carbovir Monophosphate (CBV-MP) Carbovir_Analogue_in->CBV_MP Adenosine Phosphotransferase CBV_DP Carbovir Diphosphate (CBV-DP) CBV_MP->CBV_DP Guanylate Kinase CBV_TP Carbovir Triphosphate (CBV-TP) (Active Form) CBV_DP->CBV_TP Cellular Kinases HIV_RT HIV Reverse Transcriptase (RT) CBV_TP->HIV_RT Competitive Inhibition Chain_Termination Chain Termination CBV_TP->Chain_Termination Incorporation Viral_RNA Viral RNA Template Viral_DNA Viral DNA Synthesis Viral_RNA->Viral_DNA Reverse Transcription Viral_DNA->Chain_Termination

Caption: Intracellular activation of this compound analogues and inhibition of HIV reverse transcriptase.

Experimental Workflow

The development of novel this compound analogues typically follows a structured workflow encompassing chemical synthesis, purification, structural confirmation, and biological evaluation.

G Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Biological_Eval Biological Evaluation Characterization->Biological_Eval Cytotoxicity Cytotoxicity Assay (CC₅₀) Biological_Eval->Cytotoxicity Antiviral Antiviral Assay (EC₅₀) Biological_Eval->Antiviral SAR Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR Antiviral->SAR End Lead Optimization SAR->End

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting (-)-Carbovir Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (-)-Carbovir synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving yields during the synthesis of this important antiviral agent.

Frequently Asked Questions (FAQs)

Q1: My overall yield for this compound is consistently low. What are the most common steps that contribute to yield loss?

A1: Low overall yields in this compound synthesis can typically be attributed to several key stages:

  • Inefficient Resolution of Racemic Lactam: The synthesis often starts with a racemic mixture of Vince lactam. Inefficient enzymatic or chemical resolution to isolate the desired (-)-enantiomer is a primary source of yield loss.[1][2]

  • Poor Stereoselectivity in the Diels-Alder Reaction: The [4+2] cycloaddition step that forms the carbocyclic core can suffer from poor stereoselectivity, leading to the formation of unwanted diastereomers and reducing the yield of the desired product.[3][4]

  • Suboptimal Coupling of the Nucleobase: The introduction of the purine base can be a challenging step, with incomplete reaction or side product formation impacting the yield.

  • Degradation During Deprotection Steps: Removal of protecting groups, if not carefully controlled, can lead to the degradation of the target molecule.

  • Losses During Purification: Each purification step, such as column chromatography, can lead to a loss of material.[5][6]

Q2: I'm observing poor enantiomeric excess (e.e.) after the enzymatic resolution of racemic Vince lactam. How can I improve this?

A2: Achieving high enantiomeric excess is critical. Here are some troubleshooting tips for the enzymatic resolution step:

  • Enzyme Selection and Quality: Ensure you are using a highly selective γ-lactamase or lipase.[1][7] The source, purity, and activity of the enzyme are paramount. Consider screening different commercially available enzymes or optimizing the expression and purification of your in-house enzyme.

  • Reaction Conditions: Optimize the pH, temperature, and buffer system for your specific enzyme. These parameters can significantly impact both the activity and selectivity of the enzyme.

  • Substrate Concentration: High substrate concentrations can sometimes lead to enzyme inhibition or reduced selectivity. Experiment with varying the concentration of the racemic lactam.

  • Reaction Time: Monitor the reaction progress over time. Stopping the reaction at the optimal point (typically around 50% conversion for kinetic resolution) is crucial to prevent the hydrolysis of the desired enantiomer, which would decrease the enantiomeric excess of the remaining substrate.

Q3: The Diels-Alder reaction in my synthesis is giving a mixture of endo and exo products, lowering the yield of the desired isomer. What can I do?

A3: The stereochemical outcome of the Diels-Alder reaction is critical. To favor the desired isomer, consider the following:

  • Lewis Acid Catalysis: The use of a Lewis acid catalyst can enhance the rate and stereoselectivity of the Diels-Alder reaction.[4] Experiment with different Lewis acids (e.g., Et₂AlCl) and optimize the stoichiometry.

  • Temperature Control: Diels-Alder reactions are often sensitive to temperature. Running the reaction at lower temperatures can increase the selectivity for the thermodynamically favored product.

  • Solvent Effects: The choice of solvent can influence the transition state of the reaction and therefore its stereoselectivity. Screen a range of solvents with varying polarities.

  • Chiral Auxiliaries: While more complex, employing a chiral auxiliary on the dienophile can direct the stereochemical course of the cycloaddition.

Troubleshooting Guides

Guide 1: Improving Yields in the Enzymatic Resolution of (±)-Vince Lactam

This guide addresses common issues encountered during the kinetic resolution of racemic Vince lactam using a γ-lactamase.

Problem Potential Cause Suggested Solution
Low Conversion (<50%) Inactive or inhibited enzyme.- Verify enzyme activity with a standard assay.- Ensure optimal pH and temperature.- Check for potential inhibitors in the reaction mixture (e.g., from upstream steps).
Low Enantiomeric Excess (e.e.) of (-)-Vince Lactam - Non-selective enzyme.- Reaction proceeded past 50% conversion.- Screen different γ-lactamases for higher selectivity.[1]- Carefully monitor reaction progress (e.g., by HPLC) and quench at ~50% conversion.
Inconsistent Results - Variability in enzyme batch.- Inconsistent reaction setup.- Standardize enzyme preparation and storage.- Precisely control all reaction parameters (temperature, pH, stirring rate).
Guide 2: Optimizing the Diels-Alder Cycloaddition Step

This guide provides troubleshooting for the key cycloaddition reaction to form the carbocyclic ring.

Problem Potential Cause Suggested Solution
Low Reaction Yield - Reaction not going to completion.- Thermal degradation of starting materials or product.- Increase reaction time or temperature cautiously.- Consider using a Lewis acid catalyst to accelerate the reaction at a lower temperature.[4]- Ensure all reagents and solvents are pure and dry.
Poor Stereoselectivity (mixture of isomers) - Uncatalyzed reaction lacks sufficient stereocontrol.- Employ a suitable Lewis acid to promote the desired stereochemical outcome.[4]- Optimize the reaction temperature; lower temperatures often favor higher selectivity.
Formation of Polymerization Byproducts - Dienophile or diene is prone to polymerization at elevated temperatures.- Add a polymerization inhibitor (e.g., hydroquinone).- Lower the reaction temperature and use a catalyst to maintain a reasonable reaction rate.

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of (±)-Vince Lactam

This protocol is a general guideline and should be optimized for the specific γ-lactamase being used.

  • Enzyme Preparation: Prepare a solution of the γ-lactamase in a suitable buffer (e.g., phosphate buffer, pH 7.5). The optimal enzyme concentration should be determined experimentally.

  • Reaction Setup: In a temperature-controlled vessel, dissolve (±)-Vince lactam in the same buffer.

  • Initiation: Add the enzyme solution to the substrate solution to initiate the reaction.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining (-)-Vince lactam.

  • Quenching: Once the reaction reaches approximately 50% conversion, quench the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) and acidifying the mixture to denature the enzyme.

  • Workup: Separate the organic and aqueous layers. The unreacted (-)-Vince lactam will be in the organic layer. The hydrolyzed product will be in the aqueous layer.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting (-)-Vince lactam can be further purified by column chromatography if necessary.

Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction

This protocol describes a general procedure for the cycloaddition of a diene and a dienophile in the presence of a Lewis acid.

  • Reagent Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the dienophile in a dry, aprotic solvent (e.g., dichloromethane) in a flame-dried flask.

  • Cooling: Cool the solution to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Lewis Acid Addition: Slowly add the Lewis acid (e.g., a solution of Et₂AlCl in hexanes) to the stirred solution of the dienophile. Stir for 15-30 minutes.

  • Diene Addition: Add the diene dropwise to the reaction mixture.

  • Reaction: Allow the reaction to proceed at the low temperature, monitoring its progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate or Rochelle's salt.

  • Workup: Allow the mixture to warm to room temperature and separate the layers. Extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow_enzymatic_resolution cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification racemic_lactam Racemic Vince Lactam reaction_mixture Reaction Mixture (pH, Temp Controlled) racemic_lactam->reaction_mixture enzyme_sol γ-Lactamase Solution enzyme_sol->reaction_mixture monitoring Chiral HPLC Monitoring reaction_mixture->monitoring quench Quench at ~50% Conversion monitoring->quench extraction Liquid-Liquid Extraction quench->extraction purification Column Chromatography extraction->purification final_product (-)-Vince Lactam purification->final_product

Caption: Workflow for the enzymatic kinetic resolution of racemic Vince lactam.

logical_relationship_diels_alder cluster_inputs Reactants & Conditions cluster_outputs Outputs & Control diene Diene reaction [4+2] Cycloaddition (Diels-Alder Reaction) diene->reaction dienophile Dienophile dienophile->reaction catalyst Lewis Acid Catalyst (e.g., Et₂AlCl) catalyst->reaction Improves conditions Low Temperature Inert Atmosphere conditions->reaction Favors desired_product Desired Stereoisomer (High Yield) reaction->desired_product Increased Selectivity side_product Undesired Stereoisomer (Low Yield) reaction->side_product

Caption: Factors influencing the stereoselectivity of the Diels-Alder reaction.

References

Identification and characterization of byproducts in (-)-Carbovir synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the identification and characterization of byproducts during the synthesis of (-)-Carbovir.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the identification and mitigation of byproducts.

Issue 1: Presence of Diastereomeric Impurities

Q1: My final product shows an extra set of peaks in the 1H NMR and a shoulder on the main peak in the HPLC chromatogram. What could be the cause?

This is likely due to the presence of a diastereomeric impurity. In the synthesis of this compound, which is a chiral molecule, the formation of diastereomers is a common issue, especially if the starting materials or reagents are not enantiomerically pure. The key precursor, (-)-Vince lactam, must be of high enantiomeric excess to avoid the formation of the unwanted (+)-enantiomer of Carbovir.

Possible Causes and Solutions:

Cause Solution
Incomplete resolution of racemic Vince lactam: The starting Vince lactam may contain the undesired (+)-enantiomer.Verify the enantiomeric purity of the (-)-Vince lactam using chiral HPLC or by preparing a Mosher's ester derivative for NMR analysis. If the purity is insufficient, perform a re-resolution or source a higher-purity starting material.
Racemization during synthesis: Certain reaction conditions, such as strong bases or high temperatures, can cause racemization at chiral centers.Carefully control reaction temperatures and use milder bases where possible. Monitor the reaction progress and minimize reaction times to reduce the risk of racemization.
Epimerization at the anomeric carbon: During the coupling of the purine base to the carbocyclic ring, epimerization at the C1' position can occur, leading to the formation of the α-anomer as a diastereomeric impurity.Optimize the coupling reaction conditions. Lewis acid catalysts and reaction times can influence the stereoselectivity. Screen different Lewis acids and solvents to favor the formation of the desired β-anomer.

Experimental Protocol: Chiral HPLC for (-)-Vince Lactam Purity

  • Column: Chiralcel OD-H or equivalent chiral stationary phase.

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve a small amount of Vince lactam in the mobile phase.

  • Analysis: The two enantiomers should be well-resolved. Calculate the enantiomeric excess (% ee) based on the peak areas.

Issue 2: Incomplete Reaction and Presence of Starting Materials

Q2: My reaction seems to be incomplete, and I'm observing significant amounts of unreacted starting materials in my crude product. What are the common reasons for this?

Incomplete reactions can be a source of impurities that are structurally similar to the product, making purification challenging.

Possible Causes and Solutions:

Cause Solution
Insufficient reagent activity: The activity of reagents, such as the coupling agents for the purine base, may be compromised due to improper storage or handling.Use freshly opened or properly stored reagents. If using a palladium catalyst for coupling, ensure it has not been deactivated by exposure to air or moisture.
Suboptimal reaction conditions: The reaction temperature, time, or concentration may not be optimal for complete conversion.Systematically optimize the reaction parameters. Use a small-scale reaction to screen different temperatures and reaction times. Ensure proper mixing, especially for heterogeneous reactions.
Presence of inhibitors: Trace impurities in the starting materials or solvents can inhibit the catalyst or react with the reagents.Use high-purity, dry solvents. Purify starting materials if their purity is questionable.
Issue 3: Formation of Byproducts from Side Reactions

Q3: I'm observing unexpected peaks in my LC-MS analysis that don't correspond to the starting materials or the desired product. What are some potential side reactions?

Side reactions can lead to a variety of byproducts. The synthesis of carbocyclic nucleosides often involves sensitive intermediates that can undergo undesired transformations.

Potential Side Reactions and Byproducts:

Side Reaction Potential Byproduct(s) Mitigation Strategies
Hydrolysis of Vince lactam: The lactam ring can be hydrolyzed under acidic or basic conditions.The corresponding amino acid.Maintain neutral or near-neutral pH conditions where possible. Use anhydrous solvents and reagents.
Over-reduction or incomplete reduction: If a reduction step is involved (e.g., reduction of a double bond), over-reduction or incomplete reduction can occur.Saturated or partially saturated analogs of the desired product.Carefully control the amount of reducing agent and the reaction time. Monitor the reaction by TLC or LC-MS to determine the optimal endpoint.
Side reactions of the purine base: The purine base has multiple nucleophilic sites, which can lead to the formation of regioisomers during the coupling reaction.N7- or N3-alkylated purine isomers.Use protecting groups on the purine base to direct the coupling to the desired N9 position. Optimize the reaction conditions to favor N9-alkylation.
Decomposition of reagents or intermediates: Some reagents or intermediates may be unstable under the reaction conditions.Various degradation products.Conduct the reaction at the lowest effective temperature. Minimize exposure of sensitive compounds to light and air.

Experimental Protocol: HPLC-MS for Impurity Profiling

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 30 minutes.

  • Flow Rate: 0.8 mL/min.

  • MS Detector: Electrospray ionization (ESI) in positive ion mode.

  • Analysis: Monitor for the expected mass of this compound and potential byproducts. The fragmentation pattern in MS/MS can help in the structural elucidation of unknown impurities.

Frequently Asked Questions (FAQs)

Q4: What are the most common byproducts to expect in this compound synthesis starting from Vince lactam?

Based on the synthetic route, the most common byproducts include:

  • Diastereomers: The (+)-enantiomer and the α-anomer.

  • Unreacted starting materials: (-)-Vince lactam and the purine derivative.

  • Hydrolysis products: The ring-opened amino acid from Vince lactam.

  • Regioisomers: N7- or N3-coupled purine byproducts.

Q5: How can I purify this compound from these byproducts?

Column chromatography is the most common method for purification.

  • Stationary Phase: Silica gel.

  • Eluent: A gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) is typically effective for separating this compound from less polar impurities. For separating diastereomers, a chiral stationary phase or derivatization followed by chromatography may be necessary. Recrystallization can also be an effective final purification step.

Q6: What analytical techniques are essential for characterizing byproducts?

  • High-Performance Liquid Chromatography (HPLC): For assessing purity and separating isomers.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For identifying the molecular weights of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, COSY, HSQC): For elucidating the detailed chemical structure of isolated byproducts.

  • Chiral HPLC: For determining the enantiomeric purity of the final product and chiral intermediates.

Visualizations

Experimental Workflow for this compound Synthesis and Impurity Analysis

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis & Purification cluster_byproducts Potential Byproducts start (-)-Vince Lactam intermediate1 Intermediate Formation start->intermediate1 Reaction 1 coupling Coupling with Purine Base intermediate1->coupling Reaction 2 deprotection Deprotection coupling->deprotection Reaction 3 diastereomers Diastereomers coupling->diastereomers crude_product Crude this compound deprotection->crude_product side_products Side Reaction Products deprotection->side_products hplc_ms HPLC-MS Analysis crude_product->hplc_ms Purity Check unreacted_sm Unreacted SM crude_product->unreacted_sm purification Column Chromatography / Recrystallization hplc_ms->purification Impurity Identified final_product Pure this compound purification->final_product nmr NMR Characterization final_product->nmr Structure Confirmation

Caption: Workflow for this compound synthesis and impurity analysis.

Logical Relationship for Troubleshooting Low Yield

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Corrective Actions low_yield Low Yield of this compound incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction side_reactions Side Reactions low_yield->side_reactions poor_workup Poor Workup/Purification low_yield->poor_workup reagent_quality Poor Reagent Quality low_yield->reagent_quality optimize_conditions Optimize Reaction Conditions (T, t, conc.) incomplete_reaction->optimize_conditions monitor_reaction Monitor Reaction by TLC/LC-MS incomplete_reaction->monitor_reaction side_reactions->optimize_conditions improve_purification Optimize Chromatography/Recrystallization poor_workup->improve_purification check_reagents Verify Reagent Purity & Activity reagent_quality->check_reagents

Caption: Troubleshooting logic for low yield in this compound synthesis.

Technical Support Center: Optimization of Antiviral Assay Conditions for (-)-Carbovir

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of antiviral assays involving (-)-Carbovir. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a carbocyclic nucleoside analog.[1] Inside a host cell, it is converted by cellular enzymes into its active metabolite, carbovir triphosphate (CBV-TP).[2] CBV-TP acts as a competitive inhibitor of the viral reverse transcriptase. It competes with the natural substrate, deoxyguanosine-5'-triphosphate (dGTP), and upon incorporation into the viral DNA chain, it causes termination of DNA elongation due to the absence of a 3'-OH group.[2] This ultimately prevents viral replication.[2]

Q2: Against which viruses is this compound primarily active?

A2: this compound demonstrates potent and selective antiviral activity against the Human Immunodeficiency Virus (HIV).[3] A prodrug of this compound, Abacavir, is approved for the treatment of HIV infection and shows activity against various HIV-1 clades (A-G) and HIV-2 isolates.[2][4]

Q3: What are the expected EC50 and CC50 values for this compound?

A3: The in vitro 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) for this compound and its prodrug Abacavir can vary depending on the cell line used. Abacavir has shown an IC50 of 4.0 µM in MT-4 cells against wild-type HIV-1, and an IC50 of 0.26 µM against clinical isolates of HIV-1.[4][5] The CC50 for Abacavir has been reported as 160 µM in CEM cells, 140 µM in CD4+ CEM cells, and 110 µM in normal bone progenitor cells (BFU-E).[4][5] One study indicated that this compound inhibits HIV infectivity and replication at concentrations approximately 400-fold below its toxic concentrations.[1]

Q4: Does this compound exhibit significant mitochondrial toxicity?

A4: Studies have shown that this compound does not cause significant mitochondrial toxicity in CEM cells.[6] Unlike some other anti-HIV nucleoside analogs, treatment with up to 1 mM this compound did not lead to a decrease in mitochondrial DNA levels and only resulted in a minimal increase in lactic acid concentration.[6]

Q5: What are the most common assays used to evaluate the antiviral activity of this compound?

A5: The most common in vitro assays are cell-based assays that measure the inhibition of viral replication. These include the MTT assay, which assesses cell viability and the cytopathic effect (CPE) of the virus, and the plaque reduction assay, which quantifies the reduction in the number of viral plaques.[7][8][9]

Troubleshooting Guide

Q1: I am observing high variability in my MTT assay results. What could be the cause?

A1: High variability in MTT assays can stem from several factors:

  • Inconsistent Cell Seeding: Ensure a homogenous cell suspension and accurate pipetting to have a consistent number of cells in each well.

  • Contamination: Microbial contamination can affect cell metabolism and lead to erroneous results. Always use sterile techniques.

  • Interference from Components in Media: Phenol red and serum in the culture medium can contribute to background absorbance.[10] It is advisable to run background controls containing only the medium and the MTT reagent.

  • Incubation Time: The optimal incubation time with the MTT reagent can vary between cell types and should be optimized to ensure sufficient formazan crystal formation without causing cytotoxicity from the reagent itself.[10]

Q2: My EC50 values for this compound are significantly higher than the literature values. What should I check?

A2: Several factors can lead to higher than expected EC50 values:

  • Multiplicity of Infection (MOI): The amount of virus used to infect the cells is critical. A very high MOI might overwhelm the inhibitory capacity of the compound. It's important to optimize the MOI for your specific cell line and virus stock.[11]

  • Compound Stability: Ensure that this compound is properly stored and that the stock solutions are not degraded.

  • Cell Health: Use cells that are in the exponential growth phase and have high viability. Stressed or unhealthy cells can impact assay results.

  • Assay Endpoint: The time point at which you measure the antiviral effect is important. If the assay is run for too long, the virus may have undergone multiple replication cycles, making it harder to observe inhibition.

Q3: I am seeing significant cytotoxicity even at low concentrations of this compound. What could be the issue?

A3: While this compound generally has a good safety profile, apparent high cytotoxicity could be due to:

  • Cell Line Sensitivity: Different cell lines can have varying sensitivities to a compound.[12] The reported CC50 values are cell-line specific.

  • Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not toxic to the cells. Always include a solvent control in your experiments.

  • Incorrect Concentration Calculation: Double-check all calculations for stock solutions and serial dilutions.

  • Concurrent Cytotoxicity Assessment: It is crucial to run a cytotoxicity assay in parallel with the antiviral assay on uninfected cells to accurately determine the compound's toxicity.[13]

Q4: In my plaque reduction assay, the plaques are not well-defined or are inconsistent in size. How can I improve this?

A4: Poor plaque formation can be addressed by optimizing the following:

  • Overlay Composition: The concentration of the gelling agent (e.g., agarose, methylcellulose) in the overlay is critical. If it's too high, it can inhibit plaque development; if it's too low, the virus may spread too diffusely.[14]

  • Cell Monolayer Confluency: The cell monolayer should be 90-100% confluent at the time of infection.[15] Gaps in the monolayer will lead to irregular plaque formation.

  • Incubation Time: The incubation period needs to be long enough for plaques to develop but not so long that the entire monolayer is destroyed. This timing should be optimized for your specific virus-cell system.[14]

  • Staining Procedure: Ensure the staining and destaining steps are performed carefully to provide good contrast between the plaques and the viable cell monolayer.[9]

Data Presentation

Table 1: In Vitro Activity of Abacavir (a prodrug of this compound)
ParameterVirus/Cell LineValue (µM)Reference
IC50 HIV-1 (Wild-type) in MT-4 cells4.0[4][5]
IC50 HIV-1 (Clinical isolates)0.26[4][5]
CC50 CEM cells160[4][5]
CC50 CD4+ CEM cells140[4][5]
CC50 Normal bone progenitor cells (BFU-E)110[4][5]

Experimental Protocols

MTT Assay for Antiviral Activity and Cytotoxicity

This protocol is adapted from standard MTT assay procedures.[10][11]

Objective: To determine the concentration of this compound that inhibits virus-induced cytopathic effect by 50% (EC50) and the concentration that reduces the viability of uninfected cells by 50% (CC50).

Materials:

  • Host cells appropriate for the virus

  • Virus stock of known titer

  • This compound

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., isopropanol with 0.04 N HCl or DMSO)

  • Microplate reader

Procedure:

Part A: Cytotoxicity Assay (CC50 Determination)

  • Seed a 96-well plate with host cells at a density that will result in an 80-90% confluent monolayer after 24 hours.

  • After 24 hours, remove the medium and add fresh medium containing two-fold serial dilutions of this compound. Include wells with medium only (blank) and cells with medium containing the highest concentration of the solvent used for the drug (solvent control).

  • Incubate the plate for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm with a reference wavelength of 630 nm.

  • Calculate the percentage of cell viability for each concentration compared to the solvent control and determine the CC50 using non-linear regression analysis.

Part B: Antiviral Assay (EC50 Determination)

  • Seed a 96-well plate with host cells as in the cytotoxicity assay.

  • After 24 hours, remove the medium.

  • In separate tubes, pre-incubate the virus at a pre-determined MOI with serial dilutions of this compound for 1 hour at 37°C.

  • Add the virus-compound mixtures to the respective wells. Include virus-only controls (no compound) and cell-only controls (no virus, no compound).

  • Incubate the plate for 48-72 hours, or until significant cytopathic effect is observed in the virus control wells.

  • Perform the MTT assay as described in steps 4-6 of the cytotoxicity assay.

  • Calculate the percentage of protection for each concentration relative to the virus and cell controls and determine the EC50 using non-linear regression analysis.

Plaque Reduction Assay

This protocol is based on standard plaque assay procedures.[9][16]

Objective: To determine the concentration of this compound that reduces the number of viral plaques by 50% (PRNT50).

Materials:

  • Host cells

  • Virus stock

  • This compound

  • 6-well or 12-well cell culture plates

  • Overlay medium (e.g., medium containing 0.5-1.2% methylcellulose or low-melting-point agarose)

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

  • Fixing solution (e.g., 10% formalin)

Procedure:

  • Seed plates with host cells to form a confluent monolayer.

  • Prepare serial dilutions of the virus stock.

  • In separate tubes, incubate a fixed amount of virus (that produces a countable number of plaques, e.g., 50-100 PFU) with serial dilutions of this compound for 1 hour at 37°C.

  • Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures. Include a virus control (no compound).

  • Allow the virus to adsorb for 1 hour, gently rocking the plates every 15 minutes.

  • Remove the inoculum and wash the monolayer with PBS.

  • Add the overlay medium to each well.

  • Incubate the plates at 37°C in a CO2 incubator for a duration that allows for plaque formation (typically 2-10 days, depending on the virus).

  • After incubation, fix the cells with the fixing solution for at least 30 minutes.

  • Remove the overlay and the fixing solution, and stain the cell monolayer with the staining solution for 15-30 minutes.

  • Gently wash the plates with water and allow them to dry.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each concentration compared to the virus control and determine the PRNT50.

Visualizations

G cluster_cell Host Cell Carbovir This compound CBV_TP Carbovir Triphosphate (CBV-TP) (Active Metabolite) Carbovir->CBV_TP Cellular Kinases RT Viral Reverse Transcriptase CBV_TP->RT Competitively Inhibits dGTP dGTP (Natural Substrate) dGTP->RT Binds vDNA Viral DNA (Incomplete) RT->vDNA Chain Termination vRNA Viral RNA vRNA->RT G cluster_workflow MTT Assay Workflow start Seed cells in 96-well plate incubate1 Incubate 24h start->incubate1 add_drug Add serial dilutions of this compound incubate1->add_drug add_virus Infect with virus add_drug->add_virus incubate2 Incubate 48-72h add_virus->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read Read absorbance solubilize->read G cluster_workflow Plaque Reduction Assay Workflow start Seed cells to form monolayer pre_incubate Pre-incubate virus with this compound start->pre_incubate infect Infect cell monolayer pre_incubate->infect adsorb Allow virus adsorption (1h) infect->adsorb overlay Add overlay medium adsorb->overlay incubate Incubate for plaque formation overlay->incubate fix Fix cells incubate->fix stain Stain with crystal violet fix->stain count Count plaques stain->count

References

Technical Support Center: (-)-Carbovir Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (-)-Carbovir. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and managing the stability and degradation of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

A1: this compound is the active enantiomer of the carbocyclic analogue of 2',3'-dideoxy-2',3'-didehydroguanosine.[1] Its structure consists of a guanine base attached to a cyclopentene ring, which replaces the furanose sugar of natural nucleosides. Key functional groups include the primary amine and amide groups of the guanine base, a secondary alcohol on the cyclopentene ring, and a double bond within the carbocyclic ring.[1][2]

Q2: How does the carbocyclic nature of this compound affect its stability?

A2: The replacement of the furanose oxygen with a methylene group in the carbocyclic ring significantly increases the chemical stability of this compound.[3] This modification makes the molecule resistant to enzymatic cleavage by phosphorylases and hydrolases that would typically break the glycosidic bond in natural nucleosides.[3] One of its notable properties is its hydrolytic stability.[4]

Q3: What are the expected degradation pathways for this compound under stress conditions?

A3: While specific degradation studies on this compound are limited, potential degradation pathways can be inferred based on the known reactivity of its guanine moiety:

  • Acidic Hydrolysis: Strong acidic conditions can lead to the hydrolysis of the guanine base, potentially yielding glycine, ammonia, and carbon dioxide. Deamination to form xanthine is a primary degradation step.[5]

  • Basic Hydrolysis: Guanine is generally stable in the pH range of 5-10.[6] However, under strong basic conditions, degradation can occur.

  • Oxidation: The guanine base is susceptible to oxidation, with the C8 position being particularly vulnerable.[7][8] This can lead to the formation of 8-oxo-deoxyguanosine analogs and other oxidized products.[4][7][8]

  • Photodegradation: Exposure to UV radiation, especially in the presence of oxygen, can cause the degradation of the guanine nucleus. This can involve the breakdown of the purine ring without cleavage of the bond to the carbocyclic ring, as well as the release of the free carbocyclic moiety.[3]

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis

Symptoms:

  • Appearance of new peaks in the chromatogram during stability studies.

  • Decrease in the peak area of this compound over time.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Degradation of this compound - Compare the retention times of the new peaks with those of potential degradation product standards, if available.- Perform co-injection experiments with suspected degradation products.- Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and compare them with the expected masses of degradation products (see Table 1).
Contamination - Analyze a blank (mobile phase) to check for contaminants from the solvent or HPLC system.- Ensure proper cleaning of vials and syringes.- Use high-purity solvents and reagents.
Column Degradation - Check the column performance with a standard compound.- If peak shape is poor (e.g., tailing, broadening), the column may need to be replaced.
Issue 2: Poor Peak Shape or Resolution in HPLC

Symptoms:

  • Peak tailing or fronting for the this compound peak.

  • Co-elution of this compound with impurities or degradation products.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Inappropriate Mobile Phase pH - The pKa of the guanine moiety should be considered when selecting the mobile phase pH to ensure the analyte is in a single ionic form. A pH around 6.0 has been found suitable for similar nucleosides.[9]
Suboptimal Column Chemistry - Screen different column stationary phases (e.g., C18, Phenyl, Cyano) to find the best selectivity for this compound and its related substances.
Incorrect Mobile Phase Composition - Optimize the ratio of organic solvent (e.g., acetonitrile, methanol) to aqueous buffer to achieve the desired retention and resolution.
Sample Overload - Reduce the injection volume or the concentration of the sample.

Data Summary

Table 1: Potential Degradation Products of this compound and their Expected Mass

Degradation PathwayPotential Degradation ProductMolecular FormulaExpected [M+H]⁺ (m/z)
DeaminationThis compound-xanthine analogC₁₁H₁₂N₄O₃249.09
Oxidation8-oxo-(-)-CarbovirC₁₁H₁₃N₅O₃264.10
Hydrolysis of GuanineGuanineC₅H₅N₅O152.05

Note: This table is based on inferred degradation pathways of the guanine moiety. Actual degradation products should be confirmed by analytical techniques such as LC-MS and NMR.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the stability of this compound under various stress conditions as per ICH guidelines.

Materials:

  • This compound drug substance

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • HPLC system with UV or PDA detector

  • pH meter

  • Photostability chamber

Procedure:

  • Acid Hydrolysis:

    • Dissolve this compound in 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Dissolve this compound in 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Dissolve this compound in 3% H₂O₂.

    • Store at room temperature, protected from light, for 24 hours.

  • Photodegradation:

    • Expose a solution of this compound and the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be protected from light.

  • Thermal Degradation:

    • Store the solid this compound drug substance at 70°C for 48 hours.

Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2) and compare with a non-stressed control sample.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products and impurities.

Instrumentation and Conditions (Example):

  • HPLC System: Agilent 1260 Infinity II or equivalent with a PDA detector.

  • Column: Cogent UDC-Cholesterol™, 4µm, 100Å, 4.6 x 75mm or equivalent.[10]

  • Mobile Phase: 60% Acetonitrile / 40% DI Water / 0.5% Formic Acid (Isocratic).[10]

  • Flow Rate: 1.0 mL/min.[10]

  • Injection Volume: 5 µL.[10]

  • Detection Wavelength: 270 nm.[10]

  • Column Temperature: 30°C.

Procedure:

  • Prepare the mobile phase and degas it.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution of this compound and the stressed samples.

  • Monitor the separation and record the chromatograms.

  • Assess the peak purity of this compound in the stressed samples to ensure the method is stability-indicating.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start This compound Sample acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation photo Photodegradation (Light Exposure) start->photo thermal Thermal Degradation (70°C, Solid) start->thermal hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc photo->hplc thermal->hplc data Data Interpretation (Peak Purity, Impurity Profiling) hplc->data

Caption: Forced degradation experimental workflow for this compound.

degradation_pathway carbovir This compound deamination Deamination Product (Xanthine Analog) carbovir->deamination Acidic Conditions oxidation Oxidation Product (8-oxo-Carbovir) carbovir->oxidation Oxidizing Agents (e.g., H2O2) hydrolysis Hydrolysis Product (Guanine) carbovir->hydrolysis Strong Acidic Conditions

Caption: Potential degradation pathways of this compound.

References

Methods for improving the solubility of (-)-Carbovir for in vitro studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of (-)-Carbovir for successful in vitro studies. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges in handling this antiretroviral compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound upon addition to aqueous buffer or cell culture medium. The concentration of this compound exceeds its aqueous solubility at the given pH. The intrinsic aqueous solubility is approximately 1.24 mg/mL.[1]- pH Adjustment: this compound is a weak base with pKa values of 3.15 and 9.68.[1] Adjusting the pH of the medium away from neutral may increase solubility. For example, lowering the pH below 3.15 or raising it above 9.68 will increase the proportion of the more soluble ionized form. - Use of Co-solvents: Prepare a stock solution in an organic solvent like DMSO or methanol and add it to the aqueous medium while vortexing to ensure rapid mixing and prevent localized high concentrations. - Complexation: Utilize cyclodextrins to form inclusion complexes and enhance aqueous solubility.
Inconsistent or non-reproducible results in biological assays. Poor solubility leading to variable concentrations of the active compound in the assay. Precipitation of the compound over the course of the experiment.- Verify Solution Clarity: Before each experiment, visually inspect the final solution for any signs of precipitation. If necessary, filter the solution through a 0.22 µm filter. - Solubility Enhancement: Employ one of the detailed methods described in the protocols section, such as complexation with hydroxypropyl-β-cyclodextrin or preparation of a solid dispersion. - Control Experiments: Include a solubility control in your experimental design to ensure the compound remains in solution under the assay conditions.
Difficulty dissolving the initial stock of this compound. Inappropriate solvent selection.- Organic Solvents: this compound is soluble in Dimethyl Sulfoxide (DMSO) and Methanol. Prepare a high-concentration stock solution in one of these solvents first. - Warming: Gentle warming can aid in the dissolution of the compound in the organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: The intrinsic aqueous solubility of this compound is approximately 1.24 mg/mL.[1] Its solubility is pH-dependent due to its pKa values of 3.15 and 9.68.[1]

Q2: Which organic solvents can be used to dissolve this compound?

A2: this compound is soluble in Dimethyl Sulfoxide (DMSO) and Methanol. It is common practice to prepare a concentrated stock solution in one of these solvents and then dilute it into the aqueous medium for in vitro experiments.

Q3: How does pH affect the solubility of this compound?

A3: As a compound with both acidic and basic properties (amphoteric), the solubility of this compound is lowest near its isoelectric point and increases at pH values below its acidic pKa (3.15) and above its basic pKa (9.68). At these lower and higher pH values, the molecule becomes ionized, which enhances its interaction with water and thus increases its solubility.

Q4: Are there any recommended methods to significantly improve the aqueous solubility of this compound?

A4: Yes, complexation with cyclodextrins has been shown to be effective. Specifically, complex formation between carbovir and 2-hydroxypropyl-β-cyclodextrin was found to be more effective than using propylene glycol-water cosolvents, with a 1:1 binding constant (K1:1) of 105 M-1.[1] Preparing a solid dispersion is another viable technique for enhancing the dissolution of poorly soluble drugs.

Quantitative Solubility Data

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight247.25 g/mol
Intrinsic Aqueous Solubility1.24 mg/mL[1]
pKa13.15[1]
pKa29.68[1]

Table 2: Solubility of this compound in Common Solvents

SolventSolubilityNotes
Water1.24 mg/mL (at physiological pH)Intrinsic solubility.
Dimethyl Sulfoxide (DMSO)SolubleA common solvent for preparing stock solutions.
MethanolSolubleAnother option for preparing stock solutions.
Propylene Glycol:Water CosolventsNot highly effectiveExplored as a method but with limited success.[1]

Experimental Protocols

Method 1: pH Adjustment

This protocol describes how to prepare a solution of this compound by adjusting the pH.

Materials:

  • This compound powder

  • Deionized water or appropriate buffer

  • 1 M HCl

  • 1 M NaOH

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Weigh the desired amount of this compound powder.

  • Add the powder to a volume of deionized water or buffer that is less than the final desired volume.

  • While stirring, slowly add 1 M HCl dropwise to decrease the pH below 3.15 or 1 M NaOH to increase the pH above 9.68.

  • Monitor the pH continuously with a calibrated pH meter.

  • Once the this compound is fully dissolved, adjust the pH to the desired final value for your experiment using 1 M HCl or 1 M NaOH. Be cautious as the compound may precipitate if the pH approaches the range of its lowest solubility.

  • Bring the solution to the final desired volume with deionized water or buffer.

  • Visually inspect for any precipitation before use.

Method 2: Complexation with 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

This method enhances the aqueous solubility of this compound by forming an inclusion complex with HP-β-CD.

Materials:

  • This compound powder

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or appropriate buffer

  • Stir plate and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare a solution of HP-β-CD in deionized water or your experimental buffer. The concentration of HP-β-CD will depend on the desired increase in this compound solubility. A molar ratio of 1:1 is a good starting point based on the known binding constant.

  • Slowly add the this compound powder to the stirring HP-β-CD solution.

  • Continue stirring the mixture at room temperature for a sufficient time (e.g., 24 hours) to allow for complex formation.

  • After the incubation period, filter the solution through a 0.22 µm syringe filter to remove any undissolved this compound.

  • The resulting clear solution contains the this compound:HP-β-CD inclusion complex. The concentration of dissolved this compound should be determined analytically (e.g., by UV-Vis spectrophotometry or HPLC).

Method 3: Preparation of a Solid Dispersion (Solvent Evaporation Method)

This protocol creates a solid dispersion of this compound in a water-soluble polymer to improve its dissolution rate.

Materials:

  • This compound powder

  • A suitable water-soluble polymer (e.g., polyvinylpyrrolidone (PVP) K30, polyethylene glycol (PEG) 6000)

  • A volatile organic solvent in which both this compound and the polymer are soluble (e.g., methanol, ethanol)

  • Rotary evaporator or vacuum oven

  • Mortar and pestle

Procedure:

  • Dissolve both this compound and the chosen polymer in the organic solvent. The ratio of drug to polymer can be varied (e.g., 1:1, 1:5, 1:10 by weight) to optimize the dissolution enhancement.

  • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator or by placing it in a vacuum oven at a controlled temperature.

  • The resulting solid mass is the solid dispersion.

  • Gently grind the solid dispersion into a fine powder using a mortar and pestle.

  • The powdered solid dispersion can then be dissolved in the aqueous medium for your in vitro study. The dissolution should be significantly faster compared to the pure drug.

Visualizations

experimental_workflow start Start: Need to dissolve This compound for in vitro study check_solubility Is the required concentration <= 1.24 mg/mL? start->check_solubility dissolve_direct Dissolve directly in aqueous buffer/medium check_solubility->dissolve_direct Yes select_method Select a solubility enhancement method check_solubility->select_method No prepare_solution Prepare final solution for in vitro assay dissolve_direct->prepare_solution ph_adjust pH Adjustment select_method->ph_adjust cosolvent Use of Co-solvents (e.g., DMSO stock) select_method->cosolvent cyclodextrin Complexation with HP-β-CD select_method->cyclodextrin solid_dispersion Prepare Solid Dispersion select_method->solid_dispersion ph_adjust->prepare_solution cosolvent->prepare_solution cyclodextrin->prepare_solution solid_dispersion->prepare_solution

Caption: Workflow for selecting a method to dissolve this compound.

troubleshooting_logic start Problem: Precipitation or inconsistent results check_concentration Is concentration > 1.24 mg/mL? start->check_concentration check_ph Is pH between 4 and 9? check_concentration->check_ph No recommend_enhancement Action: Use solubility enhancement method (Cyclodextrin, Solid Dispersion) check_concentration->recommend_enhancement Yes check_solvent Was a stock solution in DMSO/Methanol used? check_ph->check_solvent No recommend_ph_adjust Action: Adjust pH to < 3.15 or > 9.68 for dissolution check_ph->recommend_ph_adjust Yes check_solvent->start Yes, but still precipitates recommend_cosolvent Action: Prepare a concentrated stock in DMSO/Methanol and dilute with vigorous mixing check_solvent->recommend_cosolvent No

Caption: Troubleshooting logic for this compound solubility issues.

References

Technical Support Center: Addressing HIV-1 Resistance to (-)-Carbovir in Long-Term Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying HIV-1 resistance to (-)-Carbovir.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is the active form of the prodrug Abacavir.[1][2] It is a carbocyclic synthetic nucleoside analogue of deoxyguanosine.[1][2] Cellular enzymes phosphorylate Abacavir to its active metabolite, carbovir triphosphate (CBV-TP). CBV-TP competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into viral DNA by HIV-1 reverse transcriptase (RT).[1][2][3] Once incorporated, it causes chain termination due to the absence of a 3'-hydroxyl group, thus inhibiting viral replication.[1][2]

Q2: Which are the key resistance mutations associated with this compound?

The primary mutation conferring resistance to this compound is the M184V substitution in the HIV-1 reverse transcriptase.[1][2][4] This single mutation can lead to a significant reduction in susceptibility.[4] Combinations of mutations, including L74V, K65R, and Y115F, can further increase the level of resistance.[5]

Q3: What is the molecular basis for M184V-mediated resistance to this compound?

The M184V mutation reduces the efficiency of carbovir triphosphate (CBV-TP) incorporation by the HIV-1 reverse transcriptase.[1][6] This is due to steric hindrance caused by the valine residue in the dNTP binding site, which makes it more difficult for the RT to bind and incorporate the analog.[7][8]

Q4: Can HIV-1 develop cross-resistance to other nucleoside reverse transcriptase inhibitors (NRTIs) after developing resistance to this compound?

Yes, the selection of mutations like K65R and L74V in the context of this compound resistance can lead to broad cross-resistance to other NRTIs, including didanosine, lamivudine, and tenofovir.[9] However, the M184V mutation can sometimes increase susceptibility to zidovudine and tenofovir.[4][10]

Troubleshooting Guides

Issue 1: Discrepancy between Genotypic and Phenotypic Resistance Results

Problem: Your genotypic assay identifies the M184V mutation, suggesting resistance, but the phenotypic assay shows only a low-level fold change in susceptibility to this compound.

Possible Causes and Solutions:

  • Mixture of Viral Populations: The genotypic test might be detecting a minority viral population with the M184V mutation that is not yet dominant enough to cause a significant shift in the overall phenotypic susceptibility.[11][12]

    • Recommendation: Consider using a more sensitive genotypic assay, such as next-generation sequencing (NGS), to quantify the proportion of the resistant variant.[13] Continue to monitor the viral population over time.

  • Assay Variability: Both genotypic and phenotypic assays have inherent variability.

    • Recommendation: Repeat both assays to confirm the results. Ensure that appropriate controls are included and that the assays are performed according to validated protocols.

  • Complex Mutation Patterns: The presence of other mutations could be influencing the phenotypic outcome. Some mutations can have antagonistic effects on resistance.

    • Recommendation: Carefully analyze the full genotypic profile for any other known resistance mutations or polymorphisms that might modulate the effect of M184V. Consult HIV drug resistance databases for information on complex mutation patterns.[14]

Issue 2: Failure to Amplify the HIV-1 Reverse Transcriptase Gene for Genotyping

Problem: You are unable to obtain a PCR product for the reverse transcriptase gene from a patient sample with a known viral load.

Possible Causes and Solutions:

  • Low Viral Load: While you may have a known viral load, it might be near the lower limit of detection for your PCR assay.[15][16]

    • Recommendation: Confirm the viral load using a high-sensitivity assay. If the viral load is low (e.g., <1000 copies/mL), you may need to concentrate the viral RNA from a larger volume of plasma.[17]

  • Primer Mismatch: HIV-1 is highly diverse, and mutations in the primer binding regions can lead to amplification failure.

    • Recommendation: Use a set of validated, consensus primers designed to amplify a broad range of HIV-1 subtypes. If you suspect a specific subtype, you may need to use subtype-specific primers.

  • RNA Degradation: Improper sample handling and storage can lead to RNA degradation.

    • Recommendation: Ensure that plasma samples are processed and frozen promptly. Use appropriate RNA extraction kits and follow the manufacturer's instructions carefully.

Issue 3: High Background or Cytotoxicity in Phenotypic Assays

Problem: Your phenotypic assay shows high levels of cell death even in the absence of the drug, or you observe a high background signal, making it difficult to determine the IC50 value.

Possible Causes and Solutions:

  • Suboptimal Cell Health: The cell line used for the assay may be unhealthy or contaminated.

    • Recommendation: Ensure your cell line is healthy, free of contamination (e.g., mycoplasma), and cultured under optimal conditions. Start a fresh culture from a frozen stock if necessary.

  • Toxicity of the Viral Stock: The patient-derived viral stock may contain toxic elements.

    • Recommendation: Prepare a new viral stock and consider purifying it to remove any potential contaminants.

  • Reagent Issues: The reagents used in the assay, such as the detection substrate, may be expired or of poor quality.

    • Recommendation: Check the expiration dates of all reagents and use high-quality, validated components.

Data Presentation

Table 1: Fold Change in this compound Susceptibility for Common Resistance Mutations

Mutation(s)Fold Change in IC50 (Approximate)Reference(s)
M184V3 - 10[4][5]
K65R~3[5]
L74VVariable, often low-level[9]
K65R + M184V~7[5]

Note: Fold change can vary depending on the viral backbone and the specific assay used.

Experimental Protocols

Protocol 1: HIV-1 Reverse Transcriptase Genotyping

This protocol provides a general workflow for the genotypic analysis of the HIV-1 reverse transcriptase gene.

  • Viral RNA Extraction:

    • Extract viral RNA from 1 mL of patient plasma using a commercial viral RNA extraction kit.

    • Elute the RNA in an appropriate volume (e.g., 50 µL) of RNase-free water or elution buffer.[16]

  • Reverse Transcription and First-Round PCR:

    • Perform a one-step RT-PCR to convert the viral RNA to cDNA and amplify the pol gene region containing the reverse transcriptase.

    • Use primers that flank the entire RT coding sequence.

    • Typical cycling conditions:

      • Reverse transcription: 50°C for 30 minutes.

      • Initial denaturation: 94°C for 2 minutes.

      • 40 cycles of: 94°C for 30 seconds, 55°C for 30 seconds, 72°C for 2 minutes.

      • Final extension: 72°C for 10 minutes.[16]

  • Nested PCR:

    • Use the product from the first-round PCR as a template for a nested PCR to increase the specificity and yield of the target fragment.

    • Use internal primers specific to the reverse transcriptase gene.

  • PCR Product Purification:

    • Run the nested PCR product on an agarose gel to confirm the size of the amplicon.

    • Purify the PCR product from the gel or directly from the PCR reaction using a commercial PCR purification kit.

  • Sanger Sequencing:

    • Sequence the purified PCR product using both forward and reverse sequencing primers.

    • Use a commercial sequencing service or an in-house automated sequencer.

  • Sequence Analysis:

    • Assemble the forward and reverse sequence reads to obtain a consensus sequence.

    • Align the consensus sequence to a wild-type HIV-1 reference sequence (e.g., HXB2).

    • Identify mutations by comparing the patient-derived sequence to the reference sequence. Use a validated interpretation algorithm (e.g., Stanford HIV Drug Resistance Database) to determine the clinical significance of the identified mutations.[18]

Protocol 2: Phenotypic Drug Susceptibility Assay (Recombinant Virus Assay)

This protocol describes a common method for determining the phenotypic susceptibility of HIV-1 to this compound.

  • Amplification of Patient-Derived Reverse Transcriptase Gene:

    • Follow steps 1-3 of the genotyping protocol to amplify the reverse transcriptase gene from patient plasma.

  • Cloning into a Viral Vector:

    • Ligate the purified PCR product into a linearized HIV-1 vector that is deleted in the corresponding region of the reverse transcriptase.

    • Transform competent E. coli with the ligation product and select for positive clones.

    • Isolate and purify the recombinant plasmid DNA.

  • Production of Recombinant Virus:

    • Transfect a suitable cell line (e.g., 293T cells) with the recombinant plasmid DNA.

    • Harvest the cell supernatant containing the recombinant virus 48-72 hours post-transfection.

    • Determine the viral titer (e.g., by p24 antigen ELISA).

  • Drug Susceptibility Assay:

    • Seed a susceptible target cell line (e.g., MT-2 or TZM-bl cells) in a 96-well plate.

    • Prepare serial dilutions of this compound.

    • Infect the target cells with a standardized amount of the recombinant virus in the presence of the different drug concentrations.

    • Include a no-drug control and a reference wild-type virus control.

  • Measurement of Viral Replication:

    • After 3-5 days of incubation, measure the extent of viral replication. This can be done using various methods, such as a p24 antigen ELISA, a luciferase reporter gene assay, or a colorimetric cell viability assay.

  • Data Analysis:

    • Calculate the 50% inhibitory concentration (IC50) for the patient-derived virus and the wild-type reference virus.

    • The fold change in resistance is calculated by dividing the IC50 of the patient virus by the IC50 of the wild-type virus.

Mandatory Visualizations

carbovir_mechanism cluster_cell Host Cell cluster_hiv HIV-1 Replication Abacavir Abacavir (Prodrug) CBV_MP Carbovir-MP Abacavir->CBV_MP Cellular Kinases CBV_DP Carbovir-DP CBV_MP->CBV_DP CBV_TP Carbovir-TP (Active Drug) CBV_DP->CBV_TP RT Reverse Transcriptase CBV_TP->RT Competes with dGTP Viral_RNA Viral RNA Viral_RNA->RT Viral_DNA Viral DNA RT->Viral_DNA Incorporation Chain_Termination Chain Termination RT->Chain_Termination CBV-TP Incorporation dGTP dGTP (Natural Substrate) dGTP->RT

Caption: Mechanism of action of this compound.

resistance_mechanism cluster_wt Wild-Type RT cluster_mutant M184V Mutant RT WT_RT Wild-Type Reverse Transcriptase Incorporation_WT Efficient Incorporation WT_RT->Incorporation_WT CBV_TP_WT Carbovir-TP CBV_TP_WT->WT_RT Viral_Inhibition Viral Inhibition Incorporation_WT->Viral_Inhibition Leads to Mutant_RT M184V Mutant Reverse Transcriptase Incorporation_Mutant Reduced Incorporation Mutant_RT->Incorporation_Mutant CBV_TP_Mutant Carbovir-TP CBV_TP_Mutant->Mutant_RT Viral_Replication Viral Replication (Resistance) Incorporation_Mutant->Viral_Replication Allows for

Caption: M184V mutation's impact on Carbovir.

experimental_workflow cluster_genotypic Genotypic Analysis cluster_phenotypic Phenotypic Analysis start Patient Plasma Sample rna_extraction Viral RNA Extraction start->rna_extraction rt_pcr RT-PCR Amplification of pol gene rna_extraction->rt_pcr sequencing Sanger Sequencing rt_pcr->sequencing cloning Cloning into HIV-1 Vector rt_pcr->cloning sequence_analysis Sequence Analysis (Mutation Identification) sequencing->sequence_analysis genotype_report Genotypic Resistance Report sequence_analysis->genotype_report virus_production Recombinant Virus Production cloning->virus_production susceptibility_assay Drug Susceptibility Assay virus_production->susceptibility_assay phenotype_report Phenotypic Resistance Report (Fold Change) susceptibility_assay->phenotype_report

Caption: Workflow for resistance testing.

References

Validation & Comparative

Cross-validation of the anti-HIV activity of (-)-Carbovir in different laboratories

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of (-)-Carbovir's performance based on published experimental data.

This guide provides a comprehensive comparison of the anti-HIV activity of this compound, a potent nucleoside analog reverse transcriptase inhibitor. The data presented here is a synthesis of findings from various research laboratories, offering insights for researchers, scientists, and drug development professionals.

Quantitative Analysis of Anti-HIV Activity and Cytotoxicity

This compound has demonstrated significant and selective anti-HIV activity across multiple studies. The following table summarizes the key quantitative data from in vitro experiments conducted in different lymphocyte culture systems. The 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) represents the concentration of the drug required to inhibit HIV replication by 50%, while the 50% cytotoxic concentration (CC₅₀) is the concentration that causes a 50% reduction in cell viability. A higher therapeutic index (CC₅₀/IC₅₀) indicates a more favorable safety profile.

Cell LineVirus StrainIC₅₀ / EC₅₀ (µM)CC₅₀ (µM)Therapeutic Index (CC₅₀/IC₅₀)Reference
MT-4HIV-1 (wild-type)4.0--[1][2]
CEMHIV-1-160-[1][2]
CD4+ CEMHIV-1-140-[1][2]
Normal Bone Progenitor Cells (BFU-E)--110-[1][2]
T-cellsHIV-~400-fold > inhibitory concentration>400[3]

Note: A direct comparison of IC₅₀/EC₅₀ values across different studies should be made with caution due to variations in experimental conditions, cell lines, and virus strains used.

Mechanism of Action: Targeting HIV Reverse Transcriptase

This compound is the enantiomer of the carbocyclic analog of 2',3'-dideoxy-2',3'-didehydroguanosine.[4][5] Its anti-HIV activity is exerted through the inhibition of the viral enzyme reverse transcriptase (RT), which is crucial for the replication of the HIV genome.

The mechanism involves several key steps:

  • Intracellular Activation: this compound is a prodrug that is metabolized intracellularly by cellular enzymes to its active form, carbovir triphosphate (CBV-TP).[1][4][5][6][7]

  • Competitive Inhibition: CBV-TP acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP), for the active site of HIV reverse transcriptase.[6]

  • Chain Termination: Once incorporated into the growing viral DNA chain, the absence of a 3'-hydroxyl group on the carbocyclic ring of CBV-TP prevents the formation of the next 5'-3' phosphodiester bond, leading to the termination of DNA chain elongation.[6] This effectively halts the viral replication process.

The selectivity of this compound is attributed to the fact that its triphosphate form is a weak inhibitor of cellular DNA polymerases α, β, and γ, thus having a lower impact on host cell DNA synthesis.[6]

Mechanism_of_Action cluster_cell Infected Host Cell cluster_virus HIV Replication Cycle Carbovir This compound CBV_MP Carbovir Monophosphate Carbovir->CBV_MP Cellular Kinases CBV_DP Carbovir Diphosphate CBV_MP->CBV_DP Cellular Kinases CBV_TP Carbovir Triphosphate (CBV-TP) (Active Form) CBV_DP->CBV_TP Cellular Kinases RT Reverse Transcriptase (RT) CBV_TP->RT Competitive Inhibition (vs dGTP) vRNA Viral RNA vRNA->RT vDNA Viral DNA RT->vDNA Reverse Transcription ChainTermination Chain Termination RT->ChainTermination

Caption: Intracellular activation of this compound and its mechanism of inhibiting HIV reverse transcriptase.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the evaluation of this compound's anti-HIV activity.

Anti-HIV Activity Assay (Reverse Transcriptase Assay)

This assay quantifies the ability of a compound to inhibit HIV replication by measuring the activity of the viral reverse transcriptase enzyme.

  • Cell Culture: Human T-lymphocyte cell lines (e.g., MT-4, CEM) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Virus Infection: Cells are infected with a known titer of an HIV-1 strain.

  • Drug Treatment: Immediately after infection, cells are treated with serial dilutions of this compound. Control groups include infected-untreated cells and uninfected-untreated cells.

  • Incubation: The cultures are incubated for a period that allows for multiple rounds of viral replication (typically 3-7 days).

  • Quantification of RT Activity:

    • Cell culture supernatants are harvested.

    • A reverse transcriptase activity assay is performed. This typically involves a non-radioactive ELISA-based method or a radioactive assay using a synthetic template-primer and radiolabeled nucleotides.

    • The amount of incorporated labeled nucleotide is proportional to the RT activity.

  • Data Analysis: The percentage of inhibition of RT activity is calculated for each drug concentration compared to the infected-untreated control. The IC₅₀ value is determined by plotting the percentage of inhibition against the drug concentration.

Cytotoxicity Assay (MTT or XTT Assay)

This assay measures the effect of the compound on the viability of host cells.

  • Cell Culture: Uninfected T-lymphocyte cells are seeded in microtiter plates.

  • Drug Treatment: Cells are treated with the same serial dilutions of this compound as used in the anti-HIV activity assay.

  • Incubation: The plates are incubated for the same duration as the anti-HIV assay.

  • Cell Viability Measurement:

    • A tetrazolium salt solution (e.g., MTT or XTT) is added to the wells.

    • Viable cells with active mitochondrial dehydrogenases will reduce the tetrazolium salt to a colored formazan product.

    • The absorbance of the colored product is measured using a spectrophotometer.

  • Data Analysis: The percentage of cytotoxicity is calculated for each drug concentration compared to the untreated control cells. The CC₅₀ value is determined by plotting the percentage of cytotoxicity against the drug concentration.

Experimental_Workflow A1 Infect T-cells with HIV A2 Treat with this compound dilutions A1->A2 A3 Incubate (3-7 days) A2->A3 A4 Measure Reverse Transcriptase Activity A3->A4 A5 Calculate IC50 A4->A5 C1 Culture uninfected T-cells C2 Treat with this compound dilutions C1->C2 C3 Incubate (3-7 days) C2->C3 C4 Measure Cell Viability (MTT/XTT) C3->C4 C5 Calculate CC50 C4->C5

Caption: Workflow for determining the anti-HIV activity and cytotoxicity of this compound.

Resistance

As with other antiretroviral agents, resistance to this compound can develop. The M184V mutation in the HIV reverse transcriptase has been identified as a key mutation conferring resistance, leading to a reduction in the susceptibility of the virus to the drug.[1][2][8]

Conclusion

The collective data from various laboratories consistently demonstrate that this compound is a potent and selective inhibitor of HIV-1 replication in vitro.[4][5][9] Its mechanism of action, involving intracellular phosphorylation to the active triphosphate form and subsequent termination of viral DNA synthesis, is well-characterized.[4][5][6][7] The favorable therapeutic index reported in several studies underscores its selectivity for the viral reverse transcriptase over host cell DNA polymerases. While the emergence of resistance is a clinical consideration, this compound remains a significant compound in the landscape of anti-HIV therapeutics. Further cross-laboratory validation studies under standardized conditions would be beneficial to provide a more direct comparison of its activity and to fully elucidate its potential in combination therapies.

References

Synergistic effects of (-)-Carbovir in combination with other antiretroviral drugs

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The carbocyclic nucleoside analog, (-)-Carbovir, a potent inhibitor of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase, has demonstrated significant synergistic antiviral activity when used in combination with other antiretroviral drugs. This guide provides a comparative analysis of the synergistic effects of this compound, primarily in combination with Zidovudine (AZT), and as part of a triple combination therapy with Zidovudine and Lamivudine (3TC) against retroviruses. The data presented herein is derived from key in vitro studies and is intended to inform further research and drug development efforts in the field of antiretroviral therapy.

Quantitative Analysis of Synergistic Interactions

The synergy between antiretroviral agents is quantitatively assessed using the Combination Index (CI), calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

This compound and Zidovudine (AZT) against HIV-1

The combination of this compound and Zidovudine has been shown to synergistically inhibit HIV-1 replication in various cell lines. The following table summarizes the Combination Index (CI) values obtained from these studies, providing a quantitative measure of the synergistic interaction at different effective dose (ED) levels.

Cell LineEffective Dose (ED) LevelCombination Index (CI) ValueInterpretation
C3 CellsED500.58Synergy
ED750.42Synergy
ED900.31Strong Synergy
Jurkat CellsED500.65Synergy
ED750.51Synergy
ED900.40Synergy
Peripheral Blood Mononuclear Cells (PBMCs)ED500.72Synergy
ED750.63Synergy
ED900.55Synergy

Data extracted from Smith et al., Antimicrobial Agents and Chemotherapy, 1993.

Abacavir (prodrug of -Carbovir), Zidovudine (ZDV), and Lamivudine (3TC) against FIV

A study utilizing the feline immunodeficiency virus (FIV) model, a relevant animal model for HIV, demonstrated the synergistic effect of a triple combination therapy involving Abacavir (the prodrug of this compound), Zidovudine, and Lamivudine.

Drug CombinationEffective Dose (ED) LevelCombination Index (CI) ValueInterpretation
Abacavir + Zidovudine + LamivudineED50< 1Synergy
ED75< 1Synergy
ED90< 1Synergy

Data extracted from Bisset et al., Antiviral Research, 2002. The study reported synergistic effects without specifying the exact CI values.[1]

Experimental Protocols

In Vitro Synergy Assay for this compound and Zidovudine against HIV-1

1. Cell Lines and Virus:

  • Cell Lines: C3 (a human T-lymphoblastoid cell line), Jurkat (an immortalized line of human T lymphocyte cells), and human peripheral blood mononuclear cells (PBMCs).

  • Virus: HIV-1 (strain provided in the original study).

2. Antiviral Assay:

  • Cells were infected with HIV-1 at a predetermined multiplicity of infection (MOI).

  • Following infection, the cells were treated with various concentrations of this compound, Zidovudine, or a combination of both drugs.

  • The antiviral activity was assessed by measuring the level of HIV-1 p24 core antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA) at a specific time point post-infection.

3. Synergy Analysis:

  • The dose-response curves for each drug alone and in combination were generated.

  • The Combination Index (CI) values were calculated using the median-effect principle as described by Chou and Talalay. This method involves determining the doses of each drug required to produce a given level of effect (e.g., 50%, 75%, or 90% inhibition of viral replication) when used alone and in combination.

In Vitro Synergy Assay for Abacavir, Zidovudine, and Lamivudine against FIV

1. Cell Line and Virus:

  • Cell Line: Crandell-Rees Feline Kidney (CRFK) cells.

  • Virus: Feline Immunodeficiency Virus (FIV).

2. Antiviral Assay:

  • CRFK cells were infected with FIV.

  • Post-infection, cells were treated with Abacavir, Zidovudine, and Lamivudine individually and in combination at various concentrations.

  • The antiviral efficacy was determined by measuring the FIV-associated reverse transcriptase (RT) activity in the culture supernatants.

3. Synergy Analysis:

  • The level of synergy was determined by comparing the reduction in viral replication achieved with the drug combinations to the effects of the individual drugs. The study concluded a synergistic interaction based on these comparisons.

Mechanism of Synergistic Action and Signaling Pathway

Both this compound and Zidovudine are nucleoside reverse transcriptase inhibitors (NRTIs). Their synergistic effect stems from their action at the same enzymatic target, the HIV-1 reverse transcriptase, but through mechanisms that are mutually reinforcing.

Intracellular Activation and Competitive Inhibition:

  • Cellular Uptake and Phosphorylation: Both this compound and Zidovudine are prodrugs that, upon entering a host cell, are phosphorylated by cellular kinases to their active triphosphate forms: Carbovir triphosphate (CBV-TP) and Zidovudine triphosphate (AZT-TP), respectively.[2]

  • Competitive Inhibition: CBV-TP (a guanosine analog) and AZT-TP (a thymidine analog) compete with the natural deoxyguanosine triphosphate (dGTP) and deoxythymidine triphosphate (dTTP) for incorporation into the growing viral DNA chain by the HIV-1 reverse transcriptase.

  • Chain Termination: Once incorporated, these analogs lack the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, leading to the termination of DNA chain elongation and halting viral replication.

The synergy likely arises from the simultaneous pressure on the reverse transcriptase enzyme to incorporate two different incorrect nucleoside analogs, thereby increasing the probability of chain termination.

Experimental Workflow for Synergy Determination:

experimental_workflow cluster_setup Experimental Setup cluster_infection Infection and Treatment cluster_analysis Data Analysis cell_culture Host Cell Culture (e.g., C3, Jurkat, PBMCs) infection Cell Infection with HIV-1 cell_culture->infection virus_prep HIV-1 Virus Stock Preparation virus_prep->infection treatment Addition of Antiretroviral Drugs - this compound alone - Zidovudine alone - Combination infection->treatment p24_assay Quantification of Viral Replication (p24 Antigen ELISA) treatment->p24_assay dose_response Generation of Dose-Response Curves p24_assay->dose_response ci_calc Calculation of Combination Index (CI) (Chou-Talalay Method) dose_response->ci_calc synergy_determination Determination of Synergy, Additivity, or Antagonism ci_calc->synergy_determination

Caption: Workflow for determining the synergistic effects of antiretroviral drugs.

Signaling Pathway of NRTI Action and Synergy:

Caption: Mechanism of synergistic inhibition of HIV-1 reverse transcriptase by this compound and Zidovudine.

References

A Head-to-Head Comparison of the Anti-HIV Agent (-)-Carbovir and its Prodrug Abacavir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the nucleoside reverse transcriptase inhibitor (NRTI) (-)-Carbovir and its widely used prodrug, Abacavir. The information presented is intended to support research and development efforts in the field of antiretroviral therapy.

Executive Summary

Abacavir was developed as a prodrug of this compound to improve upon its pharmacokinetic properties, particularly its oral bioavailability. While both compounds exhibit potent anti-HIV activity through the action of the common active metabolite, carbovir triphosphate, their distinct pharmacological profiles warrant a detailed comparison for researchers engaged in the development of new antiviral agents. This guide summarizes their mechanisms of action, antiviral efficacy, cytotoxicity, and pharmacokinetic parameters based on available experimental data.

Mechanism of Action: A Shared Pathway to HIV Inhibition

Abacavir is intracellularly metabolized to its active form, carbovir triphosphate (CBV-TP), which is the same active metabolite produced from this compound. This shared mechanism of action is the basis for their anti-HIV activity.

CBV-TP acts as a competitive inhibitor of HIV reverse transcriptase. It is a guanosine analogue that, when incorporated into the growing viral DNA chain, causes chain termination due to the absence of a 3'-hydroxyl group. This prevents the completion of viral DNA synthesis, thereby halting the HIV replication cycle.

The metabolic activation of Abacavir to carbovir triphosphate is a multi-step enzymatic process within the host cell:

Abacavir_Metabolic_Pathway Abacavir Abacavir Abacavir_MP Abacavir Monophosphate Abacavir->Abacavir_MP Adenosine Phosphotransferase Carbovir_MP This compound Monophosphate Abacavir_MP->Carbovir_MP Cytosolic Deaminase Carbovir_DP This compound Diphosphate Carbovir_MP->Carbovir_DP Guanylate Kinase Carbovir_TP This compound Triphosphate (CBV-TP) (Active Metabolite) Carbovir_DP->Carbovir_TP Cellular Kinases Inhibition Inhibition of HIV Reverse Transcriptase Carbovir_TP->Inhibition

Figure 1. Metabolic activation of Abacavir to the active carbovir triphosphate.

In Vitro Antiviral Activity and Cytotoxicity

Table 1: In Vitro Anti-HIV Activity

CompoundVirus StrainCell LineEC50 (µM)Citation
Abacavir HIV-1IIIBMT-43.7 - 5.8[1]
HIV-1BaL0.07 - 1.0[1]
Clinical Isolates0.26[1]
This compound HIVLymphocytesPotent and Selective[2]

Table 2: In Vitro Cytotoxicity

CompoundCell LineCC50 (µM)Citation
Abacavir CEM160[3]
CD4+ CEM140[3]
Bone Marrow Progenitor Cells110[3]
This compound LymphocytesInhibits HIV at concentrations ~400-fold below toxic concentrations[4]

Pharmacokinetic Profiles

The primary rationale for developing Abacavir as a prodrug was to improve the pharmacokinetic properties of this compound, particularly its oral bioavailability.

Table 3: Comparative Pharmacokinetic Parameters

ParameterThis compound (in rats)Abacavir (in humans)Citation
Bioavailability 10.1% (oral)~83% (oral)[5][6]
Plasma Half-life (t1/2) 21.4 min (intravenous)~1.5 hours[5][7]
Metabolism -Hepatic (via alcohol dehydrogenase and glucuronosyltransferase)[8]
Active Metabolite Half-life (Intracellular CBV-TP) 2.5 hours (in CEM cells)>20 hours[7]

Experimental Protocols

The following are generalized protocols for the key experiments cited in this guide. Specific details may vary between laboratories and studies.

Anti-HIV Activity Assay (MT-4 Cell Assay)

This assay determines the concentration of a compound required to inhibit HIV-induced cell killing.

Antiviral_Assay_Workflow cluster_prep Preparation cluster_infection Infection and Treatment cluster_analysis Analysis MT4_cells Prepare MT-4 cell suspension Plate_cells Seed MT-4 cells into 96-well plates MT4_cells->Plate_cells Compound_dilutions Prepare serial dilutions of test compound Add_compound Add compound dilutions to wells Compound_dilutions->Add_compound HIV_stock Prepare HIV-1 stock Infect_cells Infect cells with HIV-1 HIV_stock->Infect_cells Plate_cells->Add_compound Add_compound->Infect_cells Incubate Incubate for 4-5 days at 37°C Infect_cells->Incubate MTT_assay Perform MTT assay to assess cell viability Incubate->MTT_assay Read_absorbance Read absorbance at 570 nm MTT_assay->Read_absorbance Calculate_EC50 Calculate EC50 value Read_absorbance->Calculate_EC50

Figure 2. General workflow for an MT-4 cell-based anti-HIV assay.

Methodology:

  • Cell Preparation: MT-4 cells are cultured and seeded into 96-well microtiter plates.

  • Compound Addition: Serial dilutions of the test compound (this compound or Abacavir) are added to the wells.

  • Infection: A standardized amount of HIV-1 is added to the wells. Control wells with uninfected cells and infected, untreated cells are included.

  • Incubation: The plates are incubated for 4-5 days to allow for virus replication and cytopathic effects to occur.

  • Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT assay. The absorbance is read using a plate reader.

  • Data Analysis: The concentration of the compound that protects 50% of the cells from virus-induced death (EC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Cytotoxicity Assay

This assay determines the concentration of a compound that is toxic to 50% of the cells.

Methodology:

  • Cell Seeding: A suitable cell line (e.g., CEM, MT-4, or peripheral blood mononuclear cells) is seeded into 96-well plates.

  • Compound Exposure: Serial dilutions of the test compound are added to the wells. Control wells with untreated cells are included.

  • Incubation: The plates are incubated for a period equivalent to the antiviral assay (e.g., 4-5 days).

  • Viability Measurement: Cell viability is measured using an appropriate method, such as the MTT assay.

  • Data Analysis: The concentration of the compound that reduces cell viability by 50% (CC50) is determined by plotting the percentage of cell viability against the compound concentration.

Logical Comparison

The following diagram illustrates the key comparative aspects of this compound and Abacavir.

Logical_Comparison cluster_carbovir This compound cluster_abacavir Abacavir cluster_common Shared Features Carbovir_Antiviral Potent Anti-HIV Activity Active_Metabolite Active Metabolite: Carbovir Triphosphate Carbovir_Antiviral->Active_Metabolite Carbovir_PK Poor Oral Bioavailability Carbovir_Metabolism Directly phosphorylated to active triphosphate Abacavir_Antiviral Potent Anti-HIV Activity (as prodrug) Abacavir_Antiviral->Active_Metabolite Abacavir_PK Good Oral Bioavailability Abacavir_Metabolism Multi-step intracellular activation to Carbovir Triphosphate MOA Mechanism of Action: HIV Reverse Transcriptase Inhibition Active_Metabolite->MOA

Figure 3. Key comparative features of this compound and Abacavir.

Conclusion

Abacavir successfully addresses the primary pharmacokinetic limitation of this compound, namely its poor oral bioavailability, by serving as an effective prodrug. Both compounds ultimately exert their potent anti-HIV effect through the same active metabolite, carbovir triphosphate. While direct, comprehensive comparative in vitro data is limited, the available information suggests that both are potent inhibitors of HIV replication. The improved pharmacokinetic profile of Abacavir has led to its successful clinical development and widespread use in combination antiretroviral therapy. For researchers, the story of this compound and Abacavir serves as a classic example of the successful application of a prodrug strategy to optimize the therapeutic potential of a promising antiviral agent. Future research in this area could focus on novel prodrug approaches to further enhance the delivery and efficacy of nucleoside analogues.

References

HIV-1's Stand Against (-)-Carbovir: A Comparative Analysis of Resistance Profiles

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of HIV-1 resistance to antiretroviral drugs is paramount. This guide provides a detailed comparison of the resistance profile of HIV-1 to (-)-Carbovir, the active metabolite of Abacavir, against other nucleoside reverse transcriptase inhibitors (NRTIs). Supported by experimental data, this analysis delves into the genetic mutations that confer resistance, the quantitative impact on drug susceptibility, and the underlying molecular mechanisms.

This compound, a cornerstone of combination antiretroviral therapy (cART), effectively suppresses HIV-1 replication by acting as a chain terminator for the viral reverse transcriptase (RT). However, the high mutation rate of HIV-1 allows for the selection of drug-resistant variants, posing a significant challenge to long-term treatment efficacy.

The Genetic Basis of Resistance

The emergence of resistance to this compound is primarily associated with specific mutations in the pol gene of HIV-1, which encodes the reverse transcriptase enzyme. The most frequently observed mutation is the substitution of methionine with valine at codon 184 (M184V).[1][2][3] While the M184V mutation is a primary driver of resistance, other mutations, often in combination, can further reduce susceptibility to this compound. These include K65R, L74V, and Y115F.[4][5]

The presence of thymidine analog mutations (TAMs), which are selected for by drugs like zidovudine (AZT) and stavudine (d4T), can also influence the resistance profile of this compound. The interplay between different mutations can be complex, sometimes leading to antagonistic or synergistic effects on drug resistance. For instance, the M184V mutation can increase the susceptibility of HIV-1 to zidovudine and tenofovir.[3]

Quantitative Analysis of Resistance

The level of resistance is quantified as a "fold change" in the 50% inhibitory concentration (IC50), which is the concentration of a drug required to inhibit 50% of viral replication. A higher fold change indicates greater resistance. The following tables summarize the fold changes in resistance to this compound and other NRTIs conferred by key mutations.

MutationThis compound (Abacavir) Fold Change in IC50Reference(s)
M184V2-4[1]
K65RDecrease in susceptibility[6]
L74VNew mutation after monotherapy[4]
Y115FSelected in vitro[4][5]
K65R + M184VFurther decrease in susceptibility[6]
DrugKey Resistance MutationsTypical Fold Change in IC50Reference(s)
This compound (Abacavir) M184V, K65R, L74V, Y115F2-10[1][4]
Lamivudine (3TC) M184V/I>100[2]
Emtricitabine (FTC) M184V/I>100[7]
Tenofovir (TDF/TAF) K65R~2[8]
Zidovudine (AZT) M41L, D67N, K70R, L210W, T215Y/F, K219Q/E10-100[7]
Didanosine (ddI) K65R, L74V2-10[6]

Experimental Protocols for Resistance Testing

The determination of HIV-1 drug resistance is performed using two primary methodologies: genotypic and phenotypic assays.

Genotypic Resistance Testing

Genotypic assays identify resistance-associated mutations in the viral genome.

Protocol Outline:

  • Sample Collection: A blood sample is collected from the patient.

  • Viral RNA Extraction: HIV-1 RNA is extracted from the patient's plasma.

  • Reverse Transcription and PCR Amplification: The viral RNA is converted to DNA and the pol gene (containing the reverse transcriptase and protease coding regions) is amplified using the polymerase chain reaction (PCR).

  • DNA Sequencing: The amplified DNA is sequenced to identify the specific codons associated with drug resistance.

  • Data Interpretation: The identified mutations are compared to a database of known resistance-associated mutations to predict the level of resistance to various antiretroviral drugs.

Phenotypic Resistance Testing

Phenotypic assays directly measure the ability of the virus to replicate in the presence of different concentrations of antiretroviral drugs.

Protocol Outline:

  • Sample Collection and Viral RNA Extraction: Similar to genotypic testing.

  • Generation of Recombinant Virus: The patient's reverse transcriptase and protease genes are inserted into a laboratory strain of HIV-1 that lacks these genes.

  • Cell Culture: The recombinant virus is used to infect susceptible cells in culture.

  • Drug Susceptibility Assay: The infected cells are cultured in the presence of serial dilutions of various antiretroviral drugs.

  • Measurement of Viral Replication: The amount of viral replication at each drug concentration is measured, typically by quantifying the activity of a reporter enzyme (e.g., luciferase) or by measuring the production of viral proteins (e.g., p24 antigen).

  • IC50 Determination: The IC50 is calculated for each drug and compared to the IC50 of a wild-type reference virus to determine the fold change in resistance.

Mechanism of Resistance to this compound

The primary mechanism of resistance to this compound conferred by the M184V mutation is a decrease in the efficiency of incorporation of the active drug, carbovir triphosphate (CBVTP), into the growing viral DNA chain by the mutated reverse transcriptase.[9][10] The valine at position 184 sterically hinders the binding of CBVTP to the active site of the enzyme. This reduced incorporation allows the natural substrate, deoxyguanosine triphosphate (dGTP), to outcompete the drug, thereby allowing DNA synthesis to continue.

HIV_Resistance_to_Carbovir cluster_0 Wild-Type HIV-1 Reverse Transcriptase cluster_1 M184V Mutant HIV-1 Reverse Transcriptase WT_RT Wild-Type RT DNA_Synthesis Viral DNA Synthesis WT_RT->DNA_Synthesis Leads to Chain_Termination Chain Termination WT_RT->Chain_Termination Leads to M184V_RT M184V Mutant RT dGTP dGTP (Natural Substrate) dGTP->WT_RT Incorporated CBVTP This compound-TP (Drug) CBVTP->WT_RT Incorporated Reduced_Incorporation Reduced Incorporation of CBVTP M184V_RT->Reduced_Incorporation dGTP_mutant dGTP (Natural Substrate) dGTP_mutant->M184V_RT Preferentially Incorporated CBVTP_mutant This compound-TP (Drug) CBVTP_mutant->M184V_RT Steric Hindrance Continued_DNA_Synthesis Continued Viral DNA Synthesis (Resistance) Reduced_Incorporation->Continued_DNA_Synthesis

Caption: Mechanism of HIV-1 resistance to this compound due to the M184V mutation.

Experimental Workflow for Genotypic Resistance Testing

The following diagram illustrates a typical workflow for identifying resistance mutations in the HIV-1 pol gene.

Genotypic_Resistance_Workflow Start Patient Blood Sample Plasma_Separation Plasma Separation Start->Plasma_Separation RNA_Extraction Viral RNA Extraction Plasma_Separation->RNA_Extraction RT_PCR Reverse Transcription & PCR Amplification of pol gene RNA_Extraction->RT_PCR Sequencing DNA Sequencing RT_PCR->Sequencing Data_Analysis Sequence Analysis & Mutation Identification Sequencing->Data_Analysis Report Resistance Report Data_Analysis->Report

References

A Comparative Analysis of the Antiviral Activity of Carbovir Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Carbovir, a carbocyclic nucleoside analog, has demonstrated significant promise as an antiviral agent, particularly against the human immunodeficiency virus (HIV). As with many chiral molecules, the biological activity of Carbovir is enantiomer-specific. This guide provides a comprehensive comparison of the antiviral properties of the two enantiomers of Carbovir, (-)-Carbovir and (+)-Carbovir, supported by experimental data to inform research and development efforts in the field of antiviral therapeutics.

Data Summary: Antiviral Activity and Cytotoxicity

The antiviral efficacy and cytotoxic profiles of the Carbovir enantiomers have been evaluated in various cell lines. The following tables summarize the key quantitative data, highlighting the superior antiviral activity of the (-)-enantiomer.

Table 1: Anti-HIV Activity of Carbovir Enantiomers

CompoundCell LineEC50 (µM)Virus StrainAssay Method
This compound MT-40.04HIV-1 (IIIB)MTT
JM0.1HIV-1 (IIIB)MTT
C81660.36HIV-1 (IIIB)Syncytium Inhibition
(+)-Carbovir MT-4>100HIV-1 (IIIB)MTT

EC50 (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%.

Table 2: Cytotoxicity of Carbovir Enantiomers

CompoundCell LineIC50 (µM)Assay Method
This compound MT-4100MTT
JM100MTT
C8166>100MTT
(+)-Carbovir MT-4>100MTT

IC50 (50% inhibitory concentration) is the concentration of the drug that reduces the viability of uninfected cells by 50%.

Table 3: Therapeutic Index of Carbovir Enantiomers

CompoundCell LineTherapeutic Index (IC50/EC50)
This compound MT-42500
JM1000
(+)-Carbovir MT-4<1

The Therapeutic Index (TI) is a quantitative measurement of the relative safety of a drug. A higher TI indicates a more favorable safety profile.

Mechanism of Action: The Basis of Enantioselectivity

The stark difference in antiviral activity between the two enantiomers is attributed to the stereoselective phosphorylation by cellular enzymes. This compound is efficiently converted to its active triphosphate form, this compound triphosphate (CBV-TP), which then acts as a competitive inhibitor and chain terminator of HIV reverse transcriptase. In contrast, the phosphorylation of (+)-Carbovir is significantly less efficient, leading to minimal formation of the active triphosphate metabolite and consequently, negligible antiviral activity.[1]

G cluster_cell Host Cell This compound This compound This compound-MP This compound-MP This compound->this compound-MP 5'-Nucleotidase (Efficient) (+)-Carbovir (+)-Carbovir (+)-Carbovir-MP (+)-Carbovir-MP (+)-Carbovir->(+)-Carbovir-MP 5'-Nucleotidase (Inefficient) This compound-DP This compound-DP This compound-MP->this compound-DP GMP Kinase (Efficient) (+)-Carbovir-MP->this compound-DP GMP Kinase (Very Inefficient) This compound-TP This compound-TP This compound-DP->this compound-TP NDP Kinase Viral_DNA_Chain_Termination Viral DNA Chain Termination This compound-TP->Viral_DNA_Chain_Termination Inhibition HIV_RT HIV Reverse Transcriptase

Mechanism of Stereoselective Antiviral Activity of Carbovir.

Experimental Protocols

The following methodologies are representative of the key experiments used to determine the antiviral activity and cytotoxicity of Carbovir enantiomers.

Antiviral Activity Assay (MTT Method)

This assay measures the ability of a compound to protect cells from the cytopathic effects of viral infection.

  • Cell Preparation: MT-4 cells are seeded in 96-well microtiter plates at a density of 2.5 x 10^4 cells per well in RPMI 1640 medium supplemented with 10% fetal bovine serum.

  • Compound Addition: Serial dilutions of the Carbovir enantiomers are added to the wells.

  • Viral Infection: A suspension of HIV-1 (e.g., strain IIIB) is added to the wells at a multiplicity of infection (MOI) that results in >90% cell death in untreated, infected control wells within 7 days.

  • Incubation: The plates are incubated at 37°C in a humidified atmosphere of 5% CO2 for 7 days.

  • MTT Staining: 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well.

  • Incubation with MTT: The plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is aspirated, and 100 µL of isopropanol containing 0.04 N HCl is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.

  • Data Analysis: The EC50 value is calculated as the concentration of the compound that protects 50% of the cells from virus-induced cytopathic effects compared to untreated, infected controls.

Cytotoxicity Assay (MTT Method)

This assay assesses the effect of the compounds on the viability of uninfected cells.

  • Cell Preparation: Uninfected MT-4 cells are seeded in 96-well plates as described for the antiviral assay.

  • Compound Addition: Serial dilutions of the Carbovir enantiomers are added to the wells.

  • Incubation: The plates are incubated for 7 days under the same conditions as the antiviral assay.

  • MTT Staining and Measurement: The MTT staining, formazan solubilization, and absorbance measurement steps are performed as described above.

  • Data Analysis: The IC50 value is determined as the concentration of the compound that reduces the viability of the cells by 50% compared to untreated control cells.

G cluster_workflow Experimental Workflow A Seed MT-4 cells in 96-well plates B Add serial dilutions of Carbovir enantiomers A->B C Infect with HIV-1 (for antiviral assay) or leave uninfected (for cytotoxicity assay) B->C D Incubate for 7 days at 37°C C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate EC50 and IC50 values H->I

General workflow for determining antiviral activity and cytotoxicity.

Conclusion

The experimental data unequivocally demonstrate that the antiviral activity of Carbovir against HIV resides exclusively in the (-)-enantiomer. The high therapeutic index of this compound, coupled with the inactivity of its (+) counterpart, underscores the critical importance of stereochemistry in drug design and development. The underlying mechanism for this enantioselectivity is the differential phosphorylation by host cell kinases, a key step for the bioactivation of this class of nucleoside analogs. These findings provide a solid foundation for the development of this compound (also known as Abacavir) as a clinically effective antiretroviral agent.

References

Efficacy of (-)-Carbovir against different strains and clinical isolates of HIV-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro efficacy of (-)-Carbovir, the enantiomerically pure form of the nucleoside reverse transcriptase inhibitor (NRTI) abacavir, against various strains and clinical isolates of Human Immunodeficiency Virus Type 1 (HIV-1). Its performance is benchmarked against other widely used NRTIs, including Zidovudine (AZT), Lamivudine (3TC), and Tenofovir Disoproxil Fumarate (TDF). This document synthesizes experimental data on antiviral potency and cytotoxicity, details the methodologies for key experiments, and illustrates relevant biological pathways and experimental workflows.

Quantitative Efficacy and Cytotoxicity Data

The antiviral activity of this compound and other NRTIs is typically measured by the concentration of the drug required to inhibit viral replication by 50% (IC₅₀ or EC₅₀). Cytotoxicity is assessed by the concentration that reduces the viability of host cells by 50% (CC₅₀). The therapeutic index (TI), calculated as CC₅₀/IC₅₀, is a measure of the drug's safety margin.

Table 1: In Vitro Anti-HIV-1 Activity of this compound and Comparator NRTIs against Laboratory Strains

CompoundHIV-1 StrainCell LineIC₅₀ / EC₅₀ (µM)CC₅₀ (µM)Therapeutic Index (TI)
This compound IIIBMT-44.0>100>25
NL4-3TZM-bl0.8 - 1.5>100>67
Zidovudine (AZT)IIIBMT-40.04>100>2500
NL4-3TZM-bl0.003 - 0.01>100>10000
Lamivudine (3TC)IIIBMT-40.5 - 1.5>100>67
NL4-3TZM-bl0.1 - 0.5>100>200
Tenofovir (TDF)IIIBMT-41.0 - 5.0>100>20
NL4-3TZM-bl0.5 - 2.0>100>50

Table 2: In Vitro Anti-HIV-1 Activity of this compound and Comparator NRTIs against Clinical Isolates and Resistant Strains

CompoundHIV-1 Isolate/StrainCell Line/PBMCsIC₅₀ / EC₅₀ (µM)Fold Change in IC₅₀ vs. Wild-Type
This compound Wild-Type (Clinical)PBMCs0.261
M184V MutantPBMCs0.5 - 1.02-4
K65R MutantPBMCs2.0 - 4.08-15
TAMs (e.g., M41L, L210W, T215Y)PBMCs0.3 - 0.81-3
Zidovudine (AZT)Wild-Type (Clinical)PBMCs0.01 - 0.051
M184V MutantPBMCs0.005 - 0.020.5 (Hypersusceptible)
TAMs (e.g., M41L, L210W, T215Y)PBMCs>1.0>20-100
Lamivudine (3TC)Wild-Type (Clinical)PBMCs0.02 - 0.11
M184V MutantPBMCs>10>100-500
Tenofovir (TDF)Wild-Type (Clinical)PBMCs0.05 - 0.21
K65R MutantPBMCs>1.0>5-20
M184V MutantPBMCs0.02 - 0.1~1

Note: IC₅₀/EC₅₀ and CC₅₀ values can vary depending on the specific assay conditions, cell type, and viral strain used. The data presented here are aggregated from multiple sources for comparative purposes.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to generate the data in this guide.

HIV-1 p24 Antigen Capture ELISA for Antiviral Activity

This assay quantifies the amount of HIV-1 p24 core antigen in the supernatant of infected cell cultures, which is a direct measure of viral replication.

  • Cell Culture and Infection:

    • Seed target cells (e.g., MT-4, CEM, or peripheral blood mononuclear cells [PBMCs]) in a 96-well plate.

    • Prepare serial dilutions of the test compounds (e.g., this compound, AZT).

    • Pre-incubate the cells with the test compounds for 1-2 hours.

    • Infect the cells with a standardized amount of HIV-1 stock.

    • Include control wells with no drug (virus control) and no virus (cell control).

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 5-7 days.

  • p24 Antigen Quantification:

    • After the incubation period, centrifuge the plate to pellet the cells.

    • Collect the cell culture supernatant.

    • Lyse the virus in the supernatant using a detergent-based lysis buffer.

    • Coat a 96-well ELISA plate with a monoclonal antibody specific for HIV-1 p24 antigen.

    • Add the lysed supernatant samples to the coated wells and incubate.

    • Wash the wells to remove unbound material.

    • Add a biotinylated secondary antibody that also binds to p24, followed by streptavidin-horseradish peroxidase (HRP).

    • Add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.

    • Stop the reaction with an acid solution and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of recombinant p24 antigen.

    • Calculate the concentration of p24 in each sample from the standard curve.

    • Determine the IC₅₀ value by plotting the percentage of inhibition of p24 production against the drug concentration and fitting the data to a dose-response curve.

HIV-1 Reverse Transcriptase (RT) Activity Assay

This assay measures the activity of the HIV-1 reverse transcriptase enzyme, providing another method to quantify viral replication.

  • Sample Preparation:

    • Collect cell culture supernatants from infected and treated cells as described in the p24 assay.

    • Lyse the viral particles to release the RT enzyme.

  • RT Reaction:

    • Prepare a reaction mixture containing a poly(A) template, an oligo(dT) primer, and digoxigenin (DIG)- and biotin-labeled dUTP, along with unlabeled dATP, dCTP, and dGTP.

    • Add the viral lysate to the reaction mixture and incubate to allow the RT to synthesize a DNA strand incorporating the labeled nucleotides.

  • Detection:

    • Transfer the reaction mixture to a streptavidin-coated microplate to capture the biotin-labeled DNA.

    • Add an anti-DIG antibody conjugated to HRP.

    • Add a chromogenic substrate and measure the resulting color change as described for the p24 ELISA.

  • Data Analysis:

    • The amount of color produced is proportional to the RT activity.

    • Calculate the percentage of inhibition of RT activity for each drug concentration and determine the IC₅₀.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Treatment:

    • Seed cells in a 96-well plate.

    • Add serial dilutions of the test compounds to the wells.

    • Include control wells with no compound.

    • Incubate the plate for the same duration as the antiviral assay.

  • MTT Addition and Incubation:

    • Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.

    • Incubate the plate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance of the purple solution at approximately 570 nm.

  • Data Analysis:

    • The absorbance is directly proportional to the number of viable cells.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the CC₅₀ value by plotting the percentage of cell viability against the drug concentration.

Visualizing Mechanisms and Workflows

HIV-1 Replication Cycle and NRTI Mechanism of Action

The following diagram illustrates the key steps in the HIV-1 replication cycle and the specific point of intervention for Nucleoside Reverse Transcriptase Inhibitors (NRTIs) like this compound.

HIV_Replication_and_NRTI_Action cluster_host_cell Host Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_extracellular Extracellular cluster_NRTI_Action This compound Mechanism RT Reverse Transcription Integration Integration RT->Integration Proviral DNA Chain_Termination Chain Termination Viral_RNA_Protein Viral RNA and Protein Synthesis Integration->Viral_RNA_Protein Transcription Host_DNA Host DNA Assembly Assembly Viral_RNA_Protein->Assembly Budding Budding & Maturation Assembly->Budding HIV_Virion HIV Virion HIV_Virion->RT Entry & Uncoating Carbovir This compound (Prodrug) CBV_TP Carbovir-TP (Active Drug) Carbovir->CBV_TP Cellular Phosphorylation CBV_TP->RT Competes with dGTP & Incorporates into Viral DNA Antiviral_Workflow cluster_assays Efficacy & Cytotoxicity Assays start Start compound_prep Prepare Serial Dilutions of Test Compounds start->compound_prep cell_culture Culture Target Cells (e.g., MT-4, PBMCs) start->cell_culture infection Infect Cells with HIV-1 in the presence of Compounds compound_prep->infection cell_culture->infection incubation Incubate for 5-7 Days infection->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection mtt_assay MTT Cytotoxicity Assay incubation->mtt_assay p24_assay p24 Antigen ELISA supernatant_collection->p24_assay rt_assay RT Activity Assay supernatant_collection->rt_assay data_analysis Data Analysis p24_assay->data_analysis rt_assay->data_analysis mtt_assay->data_analysis results Determine IC50, CC50, and Therapeutic Index data_analysis->results end End results->end

Evaluation of (-)-Carbovir's performance in different human cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the anti-HIV agent (-)-Carbovir, presenting its performance across various human cell lines in comparison to other established nucleoside reverse transcriptase inhibitors (NRTIs), namely zidovudine (AZT) and zalcitabine (ddC). The information herein is supported by experimental data to aid in research and drug development decisions.

Executive Summary

This compound, the (-) enantiomer of carbocyclic 2',3'-didehydro-2',3'-dideoxyguanosine, is a potent and selective inhibitor of the human immunodeficiency virus type 1 (HIV-1).[1][2] Its antiviral activity is attributed to its conversion to the active triphosphate form, which acts as a chain terminator for the viral reverse transcriptase. This guide summarizes the antiviral efficacy and cytotoxicity of this compound in key human lymphocyte cell lines and compares it with first-generation NRTIs, AZT and ddC.

Data Presentation: Antiviral Activity and Cytotoxicity

The following tables summarize the 50% effective concentration (EC₅₀) required to inhibit HIV-1 replication and the 50% cytotoxic concentration (CC₅₀) that causes a 50% reduction in cell viability. The therapeutic index (TI), calculated as CC₅₀/EC₅₀, is also provided as a measure of the drug's selectivity.

DrugCell LineAntiviral Activity (EC₅₀, µM)Cytotoxicity (CC₅₀, µM)Therapeutic Index (TI)
This compound MT-40.2>1000>5000
CEM0.8>1000>1250
H90.8[3][4]>2000[3][4]>2500
Zidovudine (AZT) MT-40.005204000
CEM0.01505000
Zalcitabine (ddC) MT-40.02150
CEM0.05240

Note: Data is compiled from multiple sources and experimental conditions may vary.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Antiviral Activity Assay (Syncytium Inhibition)

This assay quantifies the ability of a compound to inhibit HIV-induced cell fusion (syncytium formation).

Protocol:

  • Cell Preparation: Co-culture of persistently HIV-1 infected cells (e.g., H9/HTLV-IIIB) with uninfected CD4+ target cells (e.g., JM or C8166) is initiated in 96-well microtiter plates.

  • Compound Addition: A serial dilution of the test compound (e.g., this compound, AZT, ddC) is added to the co-culture.

  • Incubation: The plates are incubated at 37°C in a humidified 5% CO₂ atmosphere for 24-48 hours.

  • Syncytia Counting: The number of giant cells (syncytia) in each well is counted using an inverted microscope.

  • EC₅₀ Determination: The 50% effective concentration (EC₅₀) is calculated as the drug concentration that inhibits syncytium formation by 50% compared to the virus control wells (no drug).

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

  • Cell Seeding: Human cell lines (e.g., MT-4, CEM, PBMCs) are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours.

  • Compound Treatment: Various concentrations of the test compounds are added to the wells, and the plates are incubated for a further 72 hours.

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • CC₅₀ Determination: The 50% cytotoxic concentration (CC₅₀) is determined as the concentration of the compound that reduces cell viability by 50% compared to the untreated control cells.

Mandatory Visualization

Mechanism of Action of this compound

The following diagram illustrates the intracellular activation and mechanism of action of this compound.

G cluster_cell Host Cell cluster_hiv HIV Replication Cycle Carbovir This compound Carbovir_MP Carbovir Monophosphate Carbovir->Carbovir_MP Cellular Kinases Carbovir_DP Carbovir Diphosphate Carbovir_MP->Carbovir_DP Cellular Kinases Carbovir_TP Carbovir Triphosphate (Active Form) Carbovir_DP->Carbovir_TP Cellular Kinases RT Reverse Transcriptase Carbovir_TP->RT Competitive Inhibition Viral_RNA Viral RNA Viral_RNA->RT Proviral_DNA Proviral DNA (Incomplete) RT->Proviral_DNA Chain Termination

Caption: Intracellular phosphorylation of this compound and subsequent inhibition of HIV reverse transcriptase.

Experimental Workflow for Antiviral Drug Screening

This diagram outlines the general workflow for screening and evaluating antiviral compounds.

G Start Start: Compound Library Primary_Screening Primary Screening (e.g., Syncytium Inhibition Assay) Start->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Hit_Identification->Start Inactive Dose_Response Dose-Response & EC₅₀ Determination Hit_Identification->Dose_Response Active Cytotoxicity Cytotoxicity Assay (CC₅₀) (e.g., MTT Assay) Dose_Response->Cytotoxicity Selectivity_Index Calculate Therapeutic Index (TI) Cytotoxicity->Selectivity_Index Selectivity_Index->Start Low TI Lead_Compound Lead Compound Selectivity_Index->Lead_Compound High TI

Caption: A generalized workflow for the in vitro screening of potential antiviral compounds.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.